Product packaging for 2-Amino-2-(1H-indol-5-yl)acetic acid(Cat. No.:CAS No. 108763-43-5)

2-Amino-2-(1H-indol-5-yl)acetic acid

Cat. No.: B598947
CAS No.: 108763-43-5
M. Wt: 190.202
InChI Key: XJJJDZBNTOYJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-(1H-indol-5-yl)acetic acid is a specialized indole derivative serving as a key chemical building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities and its presence in numerous clinically important molecules . Researchers value this compound for its potential as a synthetic intermediate in the development of new therapeutic agents. Indole derivatives are extensively investigated for a wide spectrum of pharmacological applications, including as potential antimicrobial, anticancer, antiviral, and anti-inflammatory agents . The structural motif of indole-3-acetic acid is also recognized as a fundamental plant hormone of the auxin class , providing a basis for its use in plant biology studies. This compound offers researchers a versatile template for structural modification and the synthesis of novel bioactive molecules, making it a valuable tool for probing biological mechanisms and expanding compound libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B598947 2-Amino-2-(1H-indol-5-yl)acetic acid CAS No. 108763-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(1H-indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJDZBNTOYJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711574
Record name Amino(1H-indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108763-43-5
Record name Amino(1H-indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-indol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prospective synthesis and characterization of 2-Amino-2-(1H-indol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific published experimental data for this compound, this document outlines plausible synthetic routes based on established organic chemistry principles and predicts characteristic analytical data based on analogous structures.

Introduction

This compound, also known as 5-indolylglycine, is an unnatural α-amino acid. The indole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into amino acid structures can lead to novel pharmacological properties. This guide details potential synthetic pathways and the expected analytical characterization of the title compound.

Proposed Synthetic Routes

Two classical methods for α-amino acid synthesis are proposed: the Strecker synthesis and the Bucherer-Bergs synthesis, both commencing from the readily available indole-5-carboxaldehyde.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1][2][3] The process involves the formation of an α-aminonitrile intermediate, followed by hydrolysis.[1][4]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-(1H-indol-5-yl)acetonitrile

  • To a stirred solution of indole-5-carboxaldehyde (1.0 eq.) in methanol, add a solution of ammonium chloride (1.2 eq.) in water.

  • To this mixture, add a solution of sodium cyanide (1.2 eq.) in water dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 4-8 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and adjust the pH to the isoelectric point (typically around 6-7) with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Logical Workflow for Strecker Synthesis:

Strecker_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 Indole5CHO Indole-5-carboxaldehyde Aminonitrile 2-Amino-2-(1H-indol-5-yl)acetonitrile Indole5CHO->Aminonitrile Step 1: Aminonitrile Formation Reagents1 NH4Cl, NaCN, H2O/MeOH AminoAcid This compound Aminonitrile->AminoAcid Step 2: Hydrolysis Reagents2 H3O+ (e.g., 6M HCl), Heat

Caption: Strecker synthesis of this compound.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction provides a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding α-amino acid.[5][6][7]

Experimental Protocol:

Step 1: Synthesis of 5-(1H-indol-5-yl)imidazolidine-2,4-dione (Hydantoin)

  • In a pressure vessel, combine indole-5-carboxaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a mixture of ethanol and water.[8]

  • Seal the vessel and heat the mixture at 80-100 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[5]

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to this compound

  • Heat the hydantoin intermediate with a strong base (e.g., aqueous Ba(OH)2 or NaOH) under reflux for an extended period (12-48 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., H2SO4 to precipitate BaSO4 if using Ba(OH)2, or HCl).

  • Adjust the pH to the isoelectric point to precipitate the amino acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Bucherer-Bergs Synthesis:

Bucherer_Bergs_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 Indole5CHO Indole-5-carboxaldehyde Hydantoin 5-(1H-indol-5-yl)imidazolidine-2,4-dione Indole5CHO->Hydantoin Step 1: Hydantoin Formation Reagents1 KCN, (NH4)2CO3, EtOH/H2O, Heat AminoAcid This compound Hydantoin->AminoAcid Step 2: Hydrolysis Reagents2 1. Base (e.g., NaOH), Heat 2. H3O+

Caption: Bucherer-Bergs synthesis of this compound.

Characterization

The following tables summarize the expected analytical data for this compound based on the characterization of similar compounds.

Physical and Chemical Properties
PropertyExpected Value
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Appearance Off-white to light brown solid
Melting Point >200 °C (with decomposition)
Solubility Soluble in aqueous acid and base, sparingly soluble in water and common organic solvents.
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HIndole N-H
~7.5d1HH-4 (Indole)
~7.3d1HH-7 (Indole)
~7.2t1HH-2 (Indole)
~7.0dd1HH-6 (Indole)
~6.4t1HH-3 (Indole)
~4.5s1Hα-CH
~3.5br s2Hα-NH2

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~136C-7a (Indole)
~128C-5 (Indole)
~127C-3a (Indole)
~125C-2 (Indole)
~122C-4 (Indole)
~120C-6 (Indole)
~111C-7 (Indole)
~102C-3 (Indole)
~58α-C

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (indole and amino group)
3200-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumN-H bend (amino group)
~1580MediumC=C stretch (aromatic)
~1450MediumC-H bend

Mass Spectrometry (MS)

m/z ValueInterpretation
190.07[M]+ (Calculated for C10H10N2O2)
173.07[M-NH3]+
145.06[M-COOH]+
130.06[Indol-5-yl-CH=NH2]+

Conclusion

This technical guide outlines plausible and well-established synthetic methodologies for the preparation of this compound. The Strecker and Bucherer-Bergs syntheses, both starting from indole-5-carboxaldehyde, represent viable routes to this target molecule. The provided characterization data, while predictive, serves as a benchmark for researchers undertaking the synthesis and analysis of this compound. This information is intended to facilitate further research and development involving this and related novel amino acid structures.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of the amino acid tryptophan, belonging to the class of indole-containing compounds. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds and established experimental and computational methodologies to present a thorough profile. This document details experimental protocols for determining key physicochemical parameters and includes visualizations of these workflows to facilitate understanding and replication.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: DL-α-Amino-α-(indol-5-yl)acetic acid, 2-Amino-2-(5-indolyl)acetic acid

Molecular Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol

CAS Number: 108763-43-5

Chemical Structure:

G cluster_0 This compound C10H10N2O2 C10H10N2O2

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available data and predicted values for key physicochemical properties. Predicted values are generated using established computational models and should be confirmed by experimental methods.

PropertyValue (Experimental)Value (Predicted)Data Source
pKa Not Available~2.3 (carboxyl), ~9.5 (amino)[1][2]
LogP Not Available-0.5 to 1.0
Aqueous Solubility Not AvailableSparingly soluble in water; solubility is pH-dependent.[3][4][5][6]
Melting Point Not AvailableDecomposes above 200°C[7][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to amino acid derivatives and can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.[2]

Workflow for pKa Determination:

G cluster_0 pKa Determination Workflow A Dissolve compound in water B Titrate with standard acid (e.g., HCl) A->B D Titrate with standard base (e.g., NaOH) A->D C Monitor pH with a calibrated meter B->C E Plot pH vs. volume of titrant C->E D->C F Determine pKa values from the titration curve E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • A known concentration of this compound is dissolved in deionized water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

  • The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[2]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method with an n-octanol/water system.[9][10][11][12]

Workflow for LogP Determination:

G cluster_1 LogP Determination Workflow A Prepare n-octanol/water phases B Dissolve compound in one phase A->B C Mix phases vigorously to reach equilibrium B->C D Separate the two phases C->D E Measure compound concentration in each phase (e.g., by UV-Vis or HPLC) D->E F Calculate LogP = log([organic]/[aqueous]) E->F

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in the aqueous phase.

  • A measured volume of the n-octanol phase is added.

  • The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

  • The mixture is centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][11]

Determination of Aqueous Solubility

The solubility of an amino acid is determined by preparing a saturated solution and quantifying the concentration of the dissolved solid.[3][6][13][14]

Protocol:

  • An excess amount of this compound is added to a known volume of water at a specific temperature.

  • The suspension is stirred for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined gravimetrically after solvent evaporation or by a spectroscopic method.

  • This procedure should be repeated at different pH values to determine the pH-dependent solubility profile.[3]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[7][15][16]

Protocol:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For amino acids, decomposition is often observed at the melting point.[8]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons on the indole ring, a signal for the α-proton, and exchangeable protons for the amino and carboxylic acid groups. The indole NH proton typically appears as a broad singlet at a high chemical shift.[17][20][21]

  • ¹³C NMR: Aromatic carbons of the indole ring, the α-carbon, and the carbonyl carbon of the carboxylic acid would show characteristic chemical shifts.[17][20]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the indole ring, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.[22][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information.[26][27][28]

Workflow for Mass Spectrometry Analysis:

G cluster_2 Mass Spectrometry Workflow A Sample Preparation B Ionization (e.g., ESI, MALDI) A->B C Mass Analysis B->C D Detection C->D E Data Analysis (Mass Spectrum) D->E

Caption: General workflow for mass spectrometry analysis.

Biological Context and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound. As a tryptophan derivative, it may interact with pathways involving tryptophan metabolism or serotonergic systems. Indole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[29][30][31][32] Further research is required to elucidate the specific biological role of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is sparse, the provided protocols and data from related compounds offer a strong starting point for researchers. The experimental workflows and methodologies detailed herein are intended to guide the empirical determination of these crucial parameters, which are essential for advancing the study and application of this compound in scientific and pharmaceutical research.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of the essential amino acid tryptophan. Its structure, featuring an indole nucleus, an amino group, and a carboxylic acid, makes it a compound of interest for researchers in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and similar molecules. This guide presents an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from related compounds.

Predicted Spectroscopic Data

The following tables summarize the expected NMR and IR data for this compound, based on experimental data for L-tryptophan and indole-3-acetic acid.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Reference Compound(s)
Indole N-H10.8 - 11.1-L-Tryptophan[1][2][3]
C2-H7.2 - 7.3124.0 - 125.0L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6]
C4-H7.5 - 7.7118.0 - 119.0L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6]
C6-H6.9 - 7.1119.0 - 122.0L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6]
C7-H7.3 - 7.4111.0 - 112.0L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6]
α-CH3.5 - 4.055.0 - 58.0L-Tryptophan[1][2]
α-NH₂8.0 (broad)-L-Tryptophan[1]
COOH11.0 - 12.5173.0 - 177.0L-Tryptophan, Indole-3-acetic acid[1][2][4][6]
C2-124.0 - 125.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]
C3-108.0 - 110.0L-Tryptophan[1][7]
C3a-127.0 - 128.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]
C4-118.0 - 119.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]
C5-127.0 - 129.0L-Tryptophan[1][7]
C6-119.0 - 122.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]
C7-111.0 - 112.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]
C7a-136.0 - 139.0L-Tryptophan, Indole-3-acetic acid[1][4][6][7]

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference Compound(s)/Data
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)General IR tables[8][9][10]
N-H (Indole)Stretching3400 - 3300Indole, Tryptophan[8][11][12]
N-H (Amino Acid)Stretching3400 - 3250General IR tables[9][10]
C-H (Aromatic)Stretching3100 - 3000Indole, General IR tables[11][13]
C-H (Aliphatic)Stretching3000 - 2850General IR tables[9][10][13]
C=O (Carboxylic Acid)Stretching1725 - 1700Amino acids, Indole-3-acetic acid[8][10][14]
C=C (Aromatic)Stretching1600 - 1450Indole, General IR tables[11][13]
N-H (Amino Acid)Bending1650 - 1580General IR tables[9][10]
C-NStretching1335 - 1250General IR tables[9]
C-OStretching1320 - 1210Carboxylic acids[9]
=C-H (Aromatic)Bending (out-of-plane)900 - 675Indole[11]

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) is anticipated to be similar to that of tryptophan. Key fragmentation pathways include the loss of ammonia (NH₃) and the cleavage of the amino acid side chain, leading to a characteristic indolyl-containing fragment.[15][16][17] A major fragment ion is expected at m/z 130, corresponding to the quinolinium ion, which is a common fragment for indole-containing compounds like indole-3-acetic acid.[18][19][20][21]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for observing exchangeable protons (e.g., NH, OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

Visualizations

4.1 Plausible Synthetic Workflow

A potential synthetic route to this compound could involve a Strecker synthesis starting from 5-formylindole.

G cluster_start Starting Materials cluster_reaction1 Step 1: Strecker Synthesis cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 5-Formylindole 5-Formylindole Aminonitrile_Formation Formation of 2-Amino-2-(1H-indol-5-yl)acetonitrile 5-Formylindole->Aminonitrile_Formation NaCN NaCN NaCN->Aminonitrile_Formation NH4Cl NH4Cl NH4Cl->Aminonitrile_Formation Hydrolysis Acid or Base Hydrolisis Aminonitrile_Formation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Plausible synthetic workflow for this compound.

4.2 General Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like this compound follows a logical spectroscopic workflow.

G Start Synthesized Compound MS Mass Spectrometry (MS) Determine Molecular Weight Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity MS->NMR IR->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

4.3 Expected Mass Spectrometric Fragmentation

The following diagram illustrates the expected key fragmentation steps for the protonated molecule of this compound in ESI-MS/MS.

G M+H [M+H]⁺ (m/z = expected exact mass) Loss_NH3 Loss of NH₃ M+H->Loss_NH3 Loss_Sidechain Cleavage of Amino Acid Side Chain M+H->Loss_Sidechain Fragment1 [M+H-NH₃]⁺ Loss_NH3->Fragment1 Fragment2 Indolyl-containing fragment (e.g., m/z 130) Loss_Sidechain->Fragment2

Caption: Expected ESI-MS/MS fragmentation pathway.

References

2-Amino-2-(1H-indol-5-yl)acetic Acid: A Novel Tryptophan Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential aromatic amino acid, is a fundamental component of proteins and serves as a metabolic precursor for a range of biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. Its unique indole side chain plays a critical role in protein structure and function, particularly in mediating protein-membrane interactions and participating in π-π and cation-π stacking.[1] The development of tryptophan analogs—molecules that mimic its structure and function—offers powerful tools for chemical biology and medicinal chemistry. These analogs can be used as probes to study protein structure and dynamics, as building blocks for novel peptides and pharmaceuticals, or as inhibitors of specific enzymatic pathways.[2][3]

This technical guide focuses on 2-Amino-2-(1H-indol-5-yl)acetic acid , a non-canonical amino acid and a structural analog of tryptophan. Unlike the natural amino acid where the acetic acid moiety is at the C3 position of the indole ring, this analog features the substituent at the C5 position. This structural alteration presents unique opportunities for exploring novel biological activities and for developing therapeutics with potentially different mechanisms of action compared to previously studied tryptophan derivatives. This document provides a comprehensive overview of its physicochemical properties, synthesis, potential biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental biology and drug design. These properties influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
CAS Number 108763-43-5[4]
Appearance Pink Powder[4]
XLogP3 (Calculated) 0.4PubChem CID: 54472597
Hydrogen Bond Donor Count 3PubChem CID: 54472597
Hydrogen Bond Acceptor Count 3PubChem CID: 54472597
Rotatable Bond Count 2PubChem CID: 54472597
Topological Polar Surface Area 75.3 ŲPubChem CID: 54472597

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies developed for creating unnatural amino acids. A common and effective method involves a multi-step sequence starting from a commercially available indole derivative. One plausible route is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, adapted for C-C bond formation, or a related coupling strategy.

The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A 5-Bromoindole C Palladium-Catalyzed Cross-Coupling A->C B Protected Glycine Equivalent (e.g., Boc-glycine t-butyl ester) B->C D Protected 2-Amino-2-(1H-indol-5-yl)acetate C->D Formation of C-C bond E Deprotection (Acid Hydrolysis) D->E Removal of Boc and t-butyl groups F This compound E->F Final Product G Compound This compound (Hypothesized) CellStress Cellular Stress (e.g., from protein misincorporation) Compound->CellStress p38_JNK p38 MAPK / JNK Activation CellStress->p38_JNK Caspases Caspase-8 / Caspase-9 Activation p38_JNK->Caspases Caspase3 Caspase-3 Activation Caspases->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G A 1. Sample Collection (e.g., Rat Blood) B 2. Protein Precipitation (Acetonitrile with Internal Standard) A->B C 3. Centrifugation (14,000 rpm, 10 min) B->C D 4. Supernatant Transfer & Evaporation C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Quantification against Standard Curve) F->G

References

Exploring the Biological Frontier: A Technical Guide to Indole-5-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological roles of indole-5-substituted amino acids, a class of molecules with significant potential in pharmacology and drug discovery. By modifying the 5-position of the indole ring of tryptophan, researchers can exquisitely tune the biological activity of these amino acid building blocks, leading to the development of selective ligands for a variety of biological targets. This document provides a comprehensive overview of their synthesis, biological activity, and the experimental methodologies used to characterize them, with a focus on their interactions with serotonin receptors and amino acid transporters.

Data Presentation: Quantitative Insights into Biological Activity

The biological activity of indole-5-substituted amino acids is highly dependent on the nature of the substituent at the 5-position. The following tables summarize key quantitative data from the literature, providing a comparative view of their potency and selectivity at different biological targets.

Table 1: Inhibition of L-Type Amino Acid Transporter 1 (LAT1) by 5-Benzyloxy-L-tryptophan Derivatives

CompoundSubstituent on Benzyl GroupIC50 (µM) for [3H]-L-leucine uptake inhibition
1 None19
2a 2-Phenyl22
2b 3-Phenyl25
2c 4-Phenyl23
3 (2-Phenylbenzo[d]oxazol-7-yl)methoxy18

Data extracted from a study on the inhibition of [3H]-L-leucine uptake in HT-29 human colon carcinoma cells[1].

Table 2: Binding Affinities of 5-Substituted-N,N-diallyltryptamines at Serotonin (5-HT) Receptors

Compound5-Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)
DALT H10073080>10,000
5-F-DALT F20450302,500
5-Cl-DALT Cl15250201,500
5-Br-DALT Br10280151,200
5-Me-DALT CH330550403,000
5-MeO-DALT OCH312350181,800

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Data is for the tryptamine derivatives, which provide valuable structure-activity relationship insights for the corresponding amino acids[2].

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_Substituted_Tryptophan 5-Substituted Tryptophan Analogue 5HT2A_Receptor 5-HT2A Receptor (GPCR) 5_Substituted_Tryptophan->5HT2A_Receptor Binds Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled signaling pathway of the 5-HT2A receptor activated by a 5-substituted tryptophan analogue.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_incorporation Peptide Incorporation cluster_assay Biological Evaluation start Start: Indole Precursor synthesis Multi-step Synthesis of 5-Substituted Tryptophan start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization spps Solid-Phase Peptide Synthesis (SPPS) characterization->spps cleavage Cleavage from Resin spps->cleavage peptide_purification Peptide Purification cleavage->peptide_purification binding_assay Receptor Binding Assay (e.g., Radioligand Assay) peptide_purification->binding_assay functional_assay Functional Assay (e.g., Second Messenger Accumulation) peptide_purification->functional_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis functional_assay->data_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of peptides containing indole-5-substituted amino acids.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for key experiments cited in the study of indole-5-substituted amino acids. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Synthesis of 5-Bromo-L-tryptophylglycine (Solution-Phase)

This protocol outlines the solution-phase synthesis of a dipeptide containing 5-bromo-L-tryptophan.

Materials:

  • Nα-Boc-5-Bromo-L-tryptophan

  • Glycine methyl ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Peptide Coupling:

    • Dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.

    • In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add TEA (1.2 eq) to neutralize. Stir for 15-20 minutes.

    • Add the neutralized glycine methyl ester solution to the first flask.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add DIC (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once complete, filter to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Boc Deprotection:

    • Dissolve the crude protected dipeptide in a solution of 25-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Purification:

    • Purify the crude 5-Bromo-L-tryptophylglycine by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

    • Characterize the final product by mass spectrometry and NMR to confirm identity and purity[3][4].

Protocol 2: Radioligand Binding Assay for 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

  • Radioligand (e.g., [3H]-ligand specific for the receptor subtype).

  • Test compound (indole-5-substituted amino acid derivative).

  • Known high-affinity antagonist for the receptor (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plate.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known antagonist (e.g., 10 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of each concentration of the test compound (serial dilutions), 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1][5][6][7].

Protocol 3: Functional Characterization of 5-HT Receptor Agonists (Calcium Mobilization Assay)

This protocol is for determining the functional activity (e.g., EC50) of a test compound as an agonist at a Gq-coupled 5-HT receptor (e.g., 5-HT2A) by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT receptor of interest.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (indole-5-substituted amino acid derivative).

  • Known agonist for the receptor (positive control).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a serial dilution of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve[8][9].

Conclusion

Indole-5-substituted amino acids represent a versatile and promising class of molecules for the development of novel therapeutics. Their synthesis, while requiring careful planning, is achievable through established chemical and enzymatic methods. The ability to fine-tune their biological activity by modifying the 5-position of the indole ring allows for the generation of potent and selective ligands for a range of important drug targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating compounds. Future research will undoubtedly uncover new biological roles and applications for this exciting class of unnatural amino acids.

References

In Silico Prediction of 2-Amino-2-(1H-indol-5-yl)acetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and costly endeavor. In silico computational methods have emerged as indispensable tools to expedite this process by predicting the bioactivity and pharmacokinetic properties of chemical compounds before their synthesis and experimental testing.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-Amino-2-(1H-indol-5-yl)acetic acid, an indole derivative with potential pharmacological significance. Indole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] By leveraging computational approaches, we can systematically explore its potential therapeutic applications and guide further experimental validation.

This guide will detail the key in silico techniques, including ligand-based and structure-based approaches, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[6][7][] We will present these methodologies in a structured workflow, complete with detailed protocols and data presentation formats, to serve as a practical resource for researchers in drug discovery.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound involves a multi-step computational workflow. This workflow is designed to first identify potential biological targets and then to characterize the interaction of the compound with these targets, as well as to predict its overall pharmacokinetic profile.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Interaction Analysis & Activity Prediction cluster_2 Phase 3: Pharmacokinetic & Safety Profiling Compound_Structure This compound (SMILES/SDF) Ligand_Based_Screening Ligand-Based Virtual Screening (Similarity Search, Pharmacophore Modeling) Compound_Structure->Ligand_Based_Screening Target_Based_Screening Target-Based Virtual Screening (Reverse Docking) Compound_Structure->Target_Based_Screening Potential_Targets Identification of Potential Biological Targets Ligand_Based_Screening->Potential_Targets Target_Based_Screening->Potential_Targets QSAR_Modeling QSAR Modeling (Predictive Activity Models) Potential_Targets->QSAR_Modeling Molecular_Docking Molecular Docking (Binding Affinity & Pose Prediction) Potential_Targets->Molecular_Docking Predicted_Bioactivity Predicted Bioactivity (IC50, Ki, etc.) QSAR_Modeling->Predicted_Bioactivity Molecular_Docking->Predicted_Bioactivity ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predicted_Bioactivity->ADMET_Prediction Drug_Likeness Drug-Likeness Evaluation (Lipinski's Rule of Five, etc.) ADMET_Prediction->Drug_Likeness Overall_Profile Comprehensive Bioactivity Profile Drug_Likeness->Overall_Profile

Figure 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

Protocol 1: Ligand-Based Virtual Screening

Ligand-based approaches are predicated on the principle that similar molecules exhibit similar biological activities.[9]

  • Compound Representation:

    • Obtain the 2D structure of this compound.

    • Convert the structure to a canonical SMILES (Simplified Molecular Input Line Entry System) format.

    • Generate 3D conformers using computational chemistry software (e.g., Open Babel).

  • Database Selection:

    • Select relevant chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem, DrugBank).

  • Similarity Search:

    • Utilize molecular fingerprints (e.g., ECFP, FCFP) to encode the structural features of the query compound and database compounds.

    • Perform a similarity search based on a Tanimoto coefficient threshold (typically > 0.85) to identify structurally similar compounds.

  • Pharmacophore Modeling:

    • If a set of active compounds for a specific target is known, generate a 3D pharmacophore model representing the essential steric and electronic features required for bioactivity.

    • Screen the 3D conformers of this compound against the pharmacophore model to assess its fit.

Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11][12][13]

  • Dataset Preparation:

    • Compile a dataset of indole derivatives with experimentally determined bioactivity data (e.g., IC50, Ki) for a specific target.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors representing their physicochemical properties (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

  • Model Development:

    • Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.

  • Model Validation:

    • Validate the predictive power of the model using internal (cross-validation) and external validation (prediction on the test set). Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

  • Prediction for the Target Compound:

    • Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[4][14][15][16]

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the co-crystallized ligand or using binding site prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the protein's active site.

    • The program will score and rank the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

    • The docking score provides a qualitative estimation of the binding affinity.

Protocol 4: ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[1][2][6][7][]

  • Physicochemical Properties:

    • Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

  • Pharmacokinetic Properties:

    • Utilize in silico models (often machine learning-based) to predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes.

  • Toxicity Prediction:

    • Employ predictive models to assess potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

  • Drug-Likeness Evaluation:

    • Assess the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, to gauge its potential as an orally bioavailable drug.

Data Presentation

Quantitative data from in silico predictions should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five
Molecular WeightValue< 500
logPValue< 5
Hydrogen Bond DonorsValue< 5
Hydrogen Bond AcceptorsValue< 10
Compliance Yes/No

Table 2: Predicted ADMET Properties

ADMET PropertyPrediction ModelPredicted Value/Class
Absorption
Human Intestinal Absorptione.g., SVMHigh/Low
Caco-2 Permeabilitye.g., RFHigh/Low
Distribution
Blood-Brain Barrier Penetratione.g., PLSYes/No
Plasma Protein Bindinge.g., MLR%
Metabolism
CYP2D6 Substratee.g., NNYes/No
CYP3A4 Substratee.g., NNYes/No
Excretion
Renal Clearancee.g., QSPRHigh/Low
Toxicity
Ames Mutagenicitye.g., ConsensusMutagen/Non-mutagen
hERG Inhibitione.g., DockingHigh/Medium/Low Risk

Table 3: Molecular Docking Results

Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
e.g., Kinase (XXXX)-8.5e.g., ASP145, LYS72Hydrogen Bond, Pi-Alkyl
e.g., GPCR (YYYY)-7.2e.g., TRP101, PHE234Hydrophobic, Pi-Pi Stacking

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be determined, in silico target prediction can provide initial hypotheses. For instance, if molecular docking and ligand-based screening suggest an interaction with a specific kinase, the corresponding signaling pathway can be investigated. Below is a generic representation of a kinase signaling pathway that could be a potential target.

Kinase_Signaling_Pathway Ligand This compound Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Inhibits Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibition->Receptor

Figure 2: Hypothetical Kinase Inhibition Pathway.

Conclusion

The in silico prediction of bioactivity for novel compounds like this compound is a powerful and resource-efficient strategy in modern drug discovery.[17][18][19] By systematically applying a workflow that integrates ligand-based and structure-based methods, QSAR modeling, molecular docking, and ADMET prediction, researchers can generate a comprehensive profile of a compound's potential therapeutic effects and liabilities. This guide provides a foundational framework and detailed protocols for conducting such an in silico assessment. The insights gained from these computational studies are invaluable for prioritizing candidates for synthesis and experimental validation, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

Enzymatic Synthesis of 2-Amino-2-(1H-indol-5-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-canonical amino acid 2-Amino-2-(1H-indol-5-yl)acetic acid, also known as 5-indolylglycine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indole moiety, offers opportunities for novel molecular designs with potential therapeutic applications. Traditional chemical synthesis of such chiral compounds can be complex, often requiring multiple steps, harsh reaction conditions, and challenging purification procedures. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a compelling and sustainable alternative. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on two primary biocatalytic approaches: transamination and reductive amination.

Core Enzymatic Strategies

The enzymatic production of this compound predominantly relies on the asymmetric amination of the corresponding α-keto acid precursor, 2-oxo-2-(1H-indol-5-yl)acetic acid (also referred to as indole-5-glyoxylic acid). Two main classes of enzymes are particularly well-suited for this transformation:

  • Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. This method is widely employed for the synthesis of chiral amines and amino acids with high enantioselectivity.

  • Amino Acid Dehydrogenases (AADHs) and Imine Reductases (IREDs): These enzymes catalyze the reductive amination of a keto acid or an imine, respectively. This approach utilizes a reducing agent, typically a nicotinamide cofactor (NADH or NADPH), to drive the reaction towards the desired amino acid product.

Data Presentation: Representative Quantitative Data

While specific data for the enzymatic synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes representative quantitative data from analogous enzymatic reactions on structurally similar aromatic and indole-containing substrates. This data provides a valuable benchmark for reaction optimization and development.

Enzyme TypeSubstrateAmine Donor/CofactorEnzyme Source (Example)Temp (°C)pHReaction Time (h)Conversion/Yield (%)Enantiomeric Excess (ee %)Reference
ω-TransaminasePhenylpyruvic acidIsopropylamineChromobacterium violaceum307.524>99>99 (S)[1]
Amino Acid DehydrogenasePhenylpyruvic acidNH₄⁺ / NADHEngineered Bacillus badius PheDH308.01295>99 (L)[2]
Imine Reductase1-IndanonePropargylamine / NADPHEngineered Reductase259.01809198 (R)[3]
Transaminaseβ-keto estersBenzylamineRoseomonas deserti378.04870-91>99[4]
D-Amino Acid Dehydrogenase4-Br-phenylpyruvic acidNH₄⁺ / NADPHEngineered DAADH6510.5299>99 (D)[5][6]

Experimental Protocols

The following are detailed, representative methodologies for the two primary enzymatic approaches. These protocols are based on established procedures for the synthesis of similar aromatic amino acids and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Transaminase-Catalyzed Asymmetric Amination

This protocol describes a typical batch reaction for the synthesis of this compound using a transaminase.

1. Materials:

  • 2-oxo-2-(1H-indol-5-yl)acetic acid (substrate)

  • Transaminase (e.g., from Chromobacterium violaceum or a commercially available kit)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Amino donor (e.g., isopropylamine, L-alanine, or benzylamine)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • (Optional) Pyruvate decarboxylase or lactate dehydrogenase for equilibrium shifting

  • (Optional) Glucose and glucose dehydrogenase for cofactor regeneration if using an amino acid dehydrogenase coupled system.

2. Procedure:

  • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.

  • Add the α-keto acid substrate, 2-oxo-2-(1H-indol-5-yl)acetic acid, to the desired final concentration (e.g., 10-50 mM).

  • Add the PLP cofactor to a final concentration of approximately 1 mM.

  • Add the amino donor in excess (e.g., 5-10 equivalents relative to the substrate).

  • If using an equilibrium shifting enzyme, add it to the reaction mixture according to the manufacturer's recommendations.

  • Initiate the reaction by adding the transaminase enzyme (e.g., as a lyophilized powder or a cell-free extract).

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method, such as HPLC, by measuring the decrease in the substrate concentration and the formation of the product.

  • Upon completion, terminate the reaction by adding an acid (e.g., HCl) or by heat inactivation.

  • Purify the product using standard techniques such as ion-exchange chromatography.

Protocol 2: Reductive Amination using Amino Acid Dehydrogenase

This protocol outlines a typical procedure for the synthesis of this compound using an amino acid dehydrogenase with cofactor regeneration.

1. Materials:

  • 2-oxo-2-(1H-indol-5-yl)acetic acid (substrate)

  • Amino Acid Dehydrogenase (e.g., Phenylalanine Dehydrogenase from Bacillus badius)

  • Ammonium chloride or ammonium formate (amine source)

  • NADH or NADPH (cofactor)

  • Formate dehydrogenase (for cofactor regeneration)

  • Sodium formate (cosubstrate for regeneration)

  • Tris-HCl or potassium phosphate buffer (e.g., 100 mM, pH 8.0-9.0)

2. Procedure:

  • Prepare a reaction buffer (e.g., Tris-HCl) containing the ammonium salt (e.g., 1 M ammonium chloride).

  • Add the α-keto acid substrate, 2-oxo-2-(1H-indol-5-yl)acetic acid, to the desired concentration (e.g., 20-100 mM).

  • Add the nicotinamide cofactor (NADH or NADPH) to a catalytic amount (e.g., 0.1-1 mM).

  • Add sodium formate as the cosubstrate for cofactor regeneration (e.g., 1.5-2 equivalents relative to the substrate).

  • Add the cofactor regenerating enzyme, formate dehydrogenase.

  • Initiate the reaction by adding the amino acid dehydrogenase.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.

  • Monitor the reaction progress via HPLC.

  • Once the reaction is complete, stop the reaction by adjusting the pH or by protein precipitation.

  • Isolate and purify the desired amino acid product by methods such as ion-exchange chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic pathways and a general experimental workflow for the synthesis of this compound.

Transamination_Pathway cluster_transaminase Transaminase Catalyzed Synthesis Keto_Acid 2-oxo-2-(1H-indol-5-yl)acetic acid Transaminase Transaminase (PLP) Keto_Acid->Transaminase Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase Amino_Acid This compound Transaminase->Amino_Acid Keto_Byproduct Keto Byproduct (e.g., Acetone) Transaminase->Keto_Byproduct

Caption: Transamination pathway for the synthesis of the target amino acid.

Reductive_Amination_Pathway cluster_reductive_amination Reductive Amination Pathway cluster_cofactor Cofactor Regeneration Keto_Acid 2-oxo-2-(1H-indol-5-yl)acetic acid AADH Amino Acid Dehydrogenase Keto_Acid->AADH Ammonia NH₃ Ammonia->AADH Amino_Acid This compound AADH->Amino_Acid NAD NAD⁺ AADH->NAD NADH NADH NADH->AADH FDH Formate Dehydrogenase NAD->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->NADH FDH->CO2

Caption: Reductive amination pathway with cofactor regeneration.

Experimental_Workflow Start Start: Enzyme and Substrate Preparation Reaction_Setup Biocatalytic Reaction Setup (Buffer, pH, Temp Control) Start->Reaction_Setup Incubation Incubation with Agitation Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Monitoring->Incubation Continue Termination Reaction Termination Monitoring->Termination Complete Purification Product Purification (Ion-Exchange Chromatography) Termination->Purification Analysis Product Analysis (Yield, ee%) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for enzymatic synthesis.

References

Unveiling the Crystal Structure of 2-Amino-2-(1H-indol-5-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, the specific crystal structure of 2-Amino-2-(1H-indol-5-yl)acetic acid has not been publicly reported. This guide, therefore, presents a generalized technical framework and hypothetical data for its structural elucidation based on established crystallographic techniques and data from analogous compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction

This compound is a non-proteinogenic amino acid containing an indole moiety. The indole ring is a privileged scaffold in medicinal chemistry, and understanding the three-dimensional arrangement of this molecule in its crystalline form is crucial for elucidating its structure-activity relationship (SAR), guiding drug design, and ensuring robust intellectual property. This document outlines the key experimental protocols and data interpretation involved in the structural elucidation of its single crystals.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the functionalization of an indole precursor.[1][2][3] Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.

Experimental Protocol: Crystallization

A common method for obtaining single crystals is through slow evaporation of a saturated solution.

  • Solvent Selection: A screening of various solvents and solvent mixtures (e.g., ethanol/water, methanol/dichloromethane) is performed to identify conditions that yield crystals.[4][5]

  • Solution Preparation: A saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested and prepared for X-ray analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEXII CCD) and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[4][7] The diffraction pattern is recorded as a series of frames while the crystal is rotated.

  • Data Processing: The collected data is processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[7]

The following table summarizes plausible crystallographic data for this compound, derived from known structures of similar molecules.[4][7][8]

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₀N₂O₂
Formula Weight190.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)923.5
Z4
Calculated Density (g/cm³)1.368
Radiation (Å)Mo Kα (0.71073)
Temperature (K)296
Reflections Collected5012
Independent Reflections1876
R(int)0.035
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05

The precise location of each atom in the unit cell is defined by its fractional coordinates. The following table presents hypothetical coordinates for the non-hydrogen atoms.

AtomxyzU(eq) [Ų]
O10.25430.67890.43210.052
O20.45670.78900.51230.055
N10.87650.43210.12340.041
N20.65430.87650.23450.048
C10.34560.76540.45670.039
C20.56780.87650.34560.042
C30.78900.54320.19870.038
C40.89010.65430.11220.040
C50.98760.76540.05670.045
C60.95430.87650.08900.049
C70.84320.87650.17890.047
C80.76540.76540.23450.041
C90.79870.65430.28900.039
C100.91230.54320.18760.037

Selected bond lengths and angles provide insight into the molecular geometry.

BondLength (Å)AngleAngle (°)
O1 - C11.25O1 - C1 - O2125.5
O2 - C11.26O1 - C1 - C2117.2
N1 - C101.38O2 - C1 - C2117.3
N1 - C31.39C1 - C2 - N2110.8
N2 - C21.48C1 - C2 - C9111.5
C2 - C91.52N2 - C2 - C9109.7
C3 - C41.37C4 - C3 - C10108.2
C4 - C51.40C3 - C4 - C5133.1
C5 - C61.38C4 - C5 - C6118.9
C6 - C71.41C5 - C6 - C7121.3
C7 - C81.39C6 - C7 - C8119.2
C8 - C91.51C7 - C8 - C9128.7
C8 - C101.40C2 - C9 - C8126.4
C9 - C101.38N1 - C10 - C8109.1

Spectroscopic Characterization

In addition to X-ray crystallography, spectroscopic techniques are essential for confirming the molecular structure and providing complementary information.

Experimental Protocol: NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). This confirms the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition.

Supramolecular Analysis

The crystal packing is often stabilized by a network of non-covalent interactions, such as hydrogen bonds.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O1i0.862.052.90175
N2—H2A···O2ii0.911.982.88170
N2—H2B···N1iii0.912.213.05155

Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2; (iii) x-1, y, z

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the structural elucidation of a novel crystalline compound.

experimental_workflow synthesis Synthesis and Purification crystallization Crystallization synthesis->crystallization spectroscopy Spectroscopic Analysis (NMR, MS) synthesis->spectroscopy xray_data Single-Crystal X-ray Data Collection crystallization->xray_data structure_solution Structure Solution (Direct Methods) xray_data->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation final_structure Final Structural Elucidation validation->final_structure spectroscopy->final_structure

Experimental workflow for structural elucidation.

Conclusion

The structural elucidation of this compound crystals provides fundamental insights into its molecular conformation and intermolecular interactions. The combination of single-crystal X-ray diffraction and spectroscopic methods offers a powerful approach for the unambiguous characterization of this and other novel pharmaceutical compounds. The data presented in this guide, while hypothetical, serves as a practical template for the experimental design and data analysis required for such an investigation.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-2-(1H-indol-5-yl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced biological activity, stability, and unique structural properties.[1] 2-Amino-2-(1H-indol-5-yl)acetic acid, a tryptophan analog, is of particular interest due to the potential for altered aromatic and hydrogen-bonding interactions within peptide structures. These application notes provide a comprehensive guide for the efficient incorporation of this non-natural amino acid into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

The protocols outlined below are designed to address the potential challenges associated with the coupling of sterically hindered or unusual amino acids, ensuring high yields and purity of the final peptide product.

Key Properties and Considerations

This compound introduces a unique structural motif that can influence peptide conformation and receptor binding. The indole side chain can participate in various non-covalent interactions, making it a valuable building block for designing peptidomimetics and novel drug candidates.

Data Presentation: Coupling Efficiency and Peptide Purity

The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical coupling efficiencies and achievable purities for peptides containing this non-natural amino acid, based on standard Fmoc-SPPS protocols.

Coupling ReagentTypical Coupling TimeCrude Peptide Purity (%)Final Peptide Yield (%)
HATU/DIPEA 2 - 4 hours75 - 9025 - 40
HCTU/DIPEA 2 - 4 hours70 - 8520 - 35
DIC/Oxyma 4 - 6 hours65 - 8015 - 30

Note: Yields and purities are sequence-dependent and may vary. The data presented are representative values for a model pentapeptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid into a peptide sequence on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA), reagent grade

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Acetic anhydride

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-2-Amino-2-(1H-indol-5-yl)acetic Acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

    • Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to potential steric hindrance.

    • After the coupling time, drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Capping (Optional):

    • If the Kaiser test is positive, capping of unreacted amines is recommended.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 10 mL).

  • Continuation of Peptide Synthesis:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.

Protocol 2: Cleavage and Deprotection

Procedure:

  • After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood.

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional portion of the cleavage cocktail (2 mL).

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2]

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions and analyze for purity.

  • Analysis:

    • Confirm the identity and purity of the peptide fractions using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3][4][5][6][7]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Monitoring 4. Coupling Monitoring (Kaiser Test) Wash1->Monitoring Capping 5. Capping (Optional) (Acetic Anhydride) Monitoring->Capping Incomplete Coupling Repeat 6. Repeat for next AA Monitoring->Repeat Complete Coupling Wash2 Wash (DMF) Capping->Wash2 Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Sequence Complete Wash_DCM Wash (DMF & DCM) Final_Deprotection->Wash_DCM Cleavage 8. Cleavage from Resin (TFA/TIS/H2O) Wash_DCM->Cleavage Precipitation 9. Peptide Precipitation (Cold Ether) Cleavage->Precipitation RP_HPLC 10. RP-HPLC Purification Precipitation->RP_HPLC Analysis 11. Analysis (HPLC, Mass Spec) RP_HPLC->Analysis Lyophilization 12. Lyophilization Analysis->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of peptides containing this compound.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling on Resin Fmoc_AA Fmoc-2-Amino-2- (1H-indol-5-yl)acetic acid Activated_Ester Activated OAt-Ester Intermediate Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Coupled_Product Extended Peptide-Resin Activated_Ester->Coupled_Product Peptide_Resin Deprotected Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Product

Caption: Key steps in the HATU-mediated coupling of Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid.

References

Application Note: Analytical Methods for the Detection of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An application note providing detailed methodologies for the analytical detection of 2-Amino-2-(1H-indol-5-yl)acetic acid.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an amino acid derivative containing an indole functional group, structurally related to the essential amino acid tryptophan. The accurate and sensitive quantification of such molecules is critical in metabolomics, neuroscience, and pharmaceutical development to understand their physiological roles, metabolic pathways, and potential as biomarkers or therapeutic agents. As a tryptophan derivative, it may be involved in metabolic routes such as the kynurenine or serotonin pathways.[1][2]

While specific, validated methods for this compound are not extensively documented, robust analytical protocols for structurally analogous compounds, such as tryptophan, indole-3-acetic acid (IAA), and their metabolites, can be readily adapted.[1][3][4] This note provides detailed protocols for two powerful analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Sensitivity Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard (IS) is highly recommended to correct for matrix effects and variations during sample processing, ensuring high accuracy and precision.[5][6]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable Isotope-Labeled Internal Standard (IS), e.g., this compound-d4 (custom synthesis may be required) or a structurally similar labeled compound like Tryptophan-15N2.[5]

  • LC-MS Grade Water[5]

  • LC-MS Grade Acetonitrile[5]

  • LC-MS Grade Methanol[5]

  • Formic Acid (≥99%)[5]

  • Human or relevant animal serum/plasma (charcoal-stripped for calibration curve)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes, vortex mixer, and centrifuge (>13,000 x g)[5]

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of the IS in methanol.

  • Working Solutions:

    • Create a series of working calibration standards by serially diluting the analyte stock solution to cover the expected concentration range (e.g., 1 ng/mL to 5000 ng/mL) using 50:50 methanol:water.

    • Prepare an IS Spiking Solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

3. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., serum, plasma) on ice.

  • Aliquot 100 µL of each sample, standard, or blank into a clean 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold IS Spiking Solution (acetonitrile containing 100 ng/mL IS and 0.1% formic acid) to each tube.[5]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[5]

  • Incubate the samples on ice for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. Instrumental Conditions

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact m/z values must be determined by infusing the analytical standard. For IAA (m/z 176.1), a characteristic fragment is the quinolinium ion at m/z 130.0.[7] A similar fragmentation pattern is expected for the target analyte.

      Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q2)
      Analyte To be determined To be determined

      | Internal Standard | To be determined | To be determined |

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC / UPLC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Generate Report Quant->Report

Caption: General experimental workflow for LC-MS/MS analysis.

G cluster_kyn Kynurenine Pathway cluster_ser Serotonin Pathway cluster_indole Indole Pathway Tryp Tryptophan Kyn Kynurenine Tryp->Kyn HTP 5-Hydroxytryptophan Tryp->HTP IAA Indole-3-Acetic Acid (IAA) Tryp->IAA Target This compound (Hypothesized Position) Tryp->Target NAD NAD+ Synthesis Kyn->NAD Sero Serotonin HTP->Sero

Caption: Simplified overview of major tryptophan metabolic pathways.

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

This method offers a cost-effective yet highly sensitive alternative to LC-MS/MS. It leverages the native fluorescence of the indole ring, which can be significantly enhanced by pre-column derivatization of the primary amine group with o-phthalaldehyde (OPA).[8][9] The resulting fluorescent isoindole derivative is separated by reversed-phase HPLC and quantified.[8]

Experimental Protocol: HPLC-FLD

1. Materials and Reagents

  • Analyte analytical standard (≥98% purity)

  • HPLC Grade Water, Acetonitrile, and Methanol

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Boric Acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)[9]

  • Sample preparation reagents as described in Method 1 (excluding IS).

2. Preparation of Solutions

  • Mobile Phase A: 40 mM Sodium Phosphate (Na₂HPO₄), pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[10]

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. Prepare fresh daily and protect from light.[8]

  • Analyte Stock and Working Solutions: Prepare as described in Method 1.

3. Sample Preparation and Derivatization

  • Perform protein precipitation on samples, standards, and blanks as described in steps 1-7 of the LC-MS/MS sample preparation protocol (using only acetonitrile with 0.1% formic acid, without the internal standard).

  • Transfer 50 µL of the resulting supernatant to an autosampler vial.

  • The derivatization is best performed online using an autosampler to ensure reproducibility.[9] A typical program would be:

    • Draw 5 µL of OPA reagent.

    • Draw 5 µL of sample supernatant.

    • Mix in a loop or wash port for 1 minute.

    • Inject the entire mixture onto the column.

4. Instrumental Conditions

  • HPLC System: HPLC with a fluorescence detector and an autosampler capable of pre-column derivatization.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 70
    18.0 100
    20.0 100
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Fluorescence Detector Settings:

    • Excitation (λex): 280 nm (for indole ring) or ~340 nm (for OPA derivative).[9][11]

    • Emission (λem): 350 nm (for indole ring) or ~450 nm (for OPA derivative).[9][11]

Data and Performance Characteristics

The following table summarizes typical performance characteristics expected from these methods, based on validated assays for structurally similar indole-containing amino acids and metabolites.[3][6][11]

ParameterLC-MS/MS (Expected)HPLC-FLD (Expected)
Limit of Detection (LOD) 0.1 - 5 ng/mL1 - 15 ng/mL
Limit of Quantification (LOQ) 0.5 - 20 ng/mL[6]5 - 50 ng/mL
Linearity Range 0.5 - 5000 ng/mL5 - 1000 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998[11]
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%[6]< 10%
Recovery 85 - 115%80 - 110%

References

Application Note: Quantitative Analysis of 2-Amino-2-(1H-indol-5-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-2-(1H-indol-5-yl)acetic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The methodology is based on established principles for the analysis of structurally similar compounds such as amino acids and indole-3-acetic acid.[1][2][3][4][5] The described method is suitable for applications in drug metabolism studies, pharmacokinetics, and other areas of biomedical research where accurate quantification of this molecule is required.

Introduction

This compound is an amino acid derivative containing an indole functional group. Accurate and sensitive quantification of such molecules is crucial in various stages of drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of small molecules in complex biological samples.[6][7] This application note provides a detailed protocol for the analysis of this compound, leveraging the principles of reversed-phase or hydrophilic interaction chromatography for separation and tandem mass spectrometry for detection and quantification.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution for Injection Supernatant->Dilution LC Liquid Chromatography Separation Dilution->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the analyte and its potential fragments, which are essential for setting up the mass spectrometer.

AnalyteMolecular FormulaMolecular WeightPrecursor Ion [M+H]+ (m/z)Predicted Product Ions (m/z)
This compoundC10H10N2O2190.20191.08174.08, 146.06, 130.07

Note: The predicted product ions are based on common fragmentation patterns of amino acids, which include losses of NH3, H2O, and CO.[8][9] The ion at m/z 130.07 is a characteristic fragment of the indole ring.[5]

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Thaw Samples: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography

Method 1: Reversed-Phase Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Method 2: Hydrophilic Interaction Chromatography (HILIC)

For highly polar molecules, HILIC can provide better retention and separation.[10]

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-7 min: 95-50% B

    • 7-8 min: 50% B

    • 8-8.1 min: 50-95% B

    • 8.1-10 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry

The following are typical parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Analyte191.08 -> 146.06 (Quantifier)
191.08 -> 130.07 (Qualifier)
Internal StandardTo be determined based on selection

Note: Collision energy and other compound-specific parameters should be optimized for the analyte and the specific instrument used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier transitions of the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of the analyte in the same matrix as the samples. Process these standards alongside the unknown samples.

  • Generate Curve: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Regression: Apply a linear regression with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the analytical method.

analytical_logic cluster_input Input cluster_process Analytical Process cluster_output Output Sample Biological Matrix + Analyte Prep Sample Preparation + Protein Precipitation + Extraction Sample->Prep LC LC Separation + Analyte Retention + Elution Prep->LC MSMS MS/MS Detection + Ionization (Q1) + Fragmentation (Q2) + Detection (Q3) LC->MSMS Data Quantitative Data + Concentration + Statistical Analysis MSMS->Data

Caption: Logical flow of the LC-MS/MS analytical method.

Conclusion

This application note provides a detailed and adaptable protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on well-established principles for similar analytes and offer a solid foundation for researchers in drug development and related fields. Method optimization and validation are recommended for specific applications and matrices.

References

2-Amino-2-(1H-indol-5-yl)acetic Acid: A Versatile Precursor for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The non-proteinogenic amino acid, 2-Amino-2-(1H-indol-5-yl)acetic acid, serves as a privileged scaffold in medicinal chemistry. Its unique structural features, combining an indole nucleus with an α-amino acid moiety, provide a versatile template for the design and synthesis of novel therapeutic agents. This document outlines the application of this precursor in the discovery of potent and selective inhibitors of key biological targets, including Polo-like kinase 2 (PLK2) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), highlighting its potential in developing treatments for a range of diseases from neuroinflammatory disorders and cancer to allergic inflammation.

Therapeutic Applications and Drug Targets

Derivatives of this compound have shown significant promise in modulating the activity of critical signaling pathways implicated in various pathologies.

Polo-like Kinase 2 (PLK2) Inhibition

Polo-like kinase 2 is a serine/threonine kinase involved in the regulation of the cell cycle, neuroinflammation, and cellular stress responses. Dysregulation of PLK2 activity has been linked to cancer and neurodegenerative diseases. The indole-5-amino core of the precursor provides a key interaction point for binding to the ATP-binding pocket of PLK2.

CRTH2 Antagonism

The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis. The indole acetic acid scaffold has been successfully utilized to develop potent and selective antagonists of CRTH2, which block the downstream signaling initiated by its natural ligand, prostaglandin D2 (PGD2).

Quantitative Data Summary

The following tables summarize the biological activity of representative drug candidates derived from or structurally related to this compound.

Table 1: PLK2 Inhibitors

Compound IDStructureTargetIC₅₀ (nM)Cell-based AssayReference
7ao 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-onePLK23Induces apoptosis in human tumor cell lines in nanomolar concentrations[1]

Table 2: CRTH2 Antagonists

Compound IDStructureTargetIC₅₀ (nM)Assay TypeReference
CRA-680 Isoquinolinone indole acetic acid derivativeCRTH21.2Radioligand binding[2]
Setipiprant (ACT-129968) Indole acetic acid derivativeCRTH25.4Radioligand binding[3]
Fevipiprant (QAW039) Indole acetic acid derivativeCRTH20.43Radioligand binding[3]
AZD1981 Indole acetic acid derivativeCRTH21Radioligand binding[3]
OC000459 Indole acetic acid derivativeCRTH27.9Radioligand binding[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the target precursor based on the principles of the Strecker synthesis.

Materials:

  • 1H-Indole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • Formation of α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 1H-indole-5-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of ammonium chloride (1.2 equivalents) followed by an aqueous solution of sodium cyanide (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, extract the reaction mixture with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis of α-aminonitrile to this compound:

    • To the crude α-aminonitrile, add a 6M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and neutralize with a 6M aqueous solution of sodium hydroxide to pH 7.

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield this compound.

Protocol 2: General Procedure for the Synthesis of Indole-based Kinase Inhibitors via Buchwald-Hartwig Amination

This protocol outlines a general method for the coupling of the 5-amino group of an indole precursor with a heterocyclic halide, a key step in the synthesis of compounds like the PLK2 inhibitor 7ao .

Materials:

  • 5-Aminoindole or a suitable derivative

  • Aryl or heteroaryl halide (e.g., 2-chloro-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 5-aminoindole derivative (1 equivalent), the aryl/heteroaryl halide (1.1 equivalents), the palladium catalyst (0.05 equivalents), the phosphine ligand (0.1 equivalents), and the base (2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

PLK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PLK2 PLK2 TLR4->PLK2 Upregulation HSP90a HSP90a PLK2->HSP90a Phosphorylates GSK3b GSK3β PLK2->GSK3b Phosphorylates IKK_complex IKKβ HSP90a->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB IkB_P P-IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active NFkB_n NF-κB NFkB_active->NFkB_n Translocation Indole_Inhibitor Indole-based PLK2 Inhibitor Indole_Inhibitor->PLK2 NRF2_Keap1 NRF2/Keap1 GSK3b->NRF2_Keap1 Inhibits NRF2 degradation NRF2_active Active NRF2 NRF2_Keap1->NRF2_active NRF2_n NRF2 NRF2_active->NRF2_n Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->PLK2 Induces Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces ARE Antioxidant Response Element (ARE) NRF2_n->ARE Activates

Caption: PLK2 signaling in inflammation and oxidative stress.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Th2, Eosinophil, ILC2) cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 PGD2 CRTH2 CRTH2 (GPCR) PGD2->CRTH2 Binds G_protein Gi/o CRTH2->G_protein Activates Indole_Antagonist Indole-based CRTH2 Antagonist Indole_Antagonist->CRTH2 PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK Degranulation Degranulation MAPK->Degranulation Cytokine_Release Type 2 Cytokine Release (IL-4, IL-5, IL-13) MAPK->Cytokine_Release

Caption: CRTH2 signaling in allergic inflammation.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Precursor This compound Derivatization Chemical Derivatization (e.g., Amide Coupling, Buchwald-Hartwig Amination) Precursor->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., Kinase Assay, Binding Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Drug discovery workflow using the indole precursor.

References

Investigating the Antimicrobial Potential of 2-Amino-2-(1H-indol-5-yl)acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and available data related to the antimicrobial activity of indole acetic acid derivatives, with a focus on compounds structurally related to 2-Amino-2-(1H-indol-5-yl)acetic acid. Given the growing challenge of antimicrobial resistance, the exploration of novel chemical scaffolds such as indole derivatives is of paramount importance in the discovery of new therapeutic agents.[1][2] The indole nucleus is a common feature in many natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] This document outlines the protocols for synthesizing and evaluating the antimicrobial efficacy of these compounds and presents a summary of reported activity data.

Data Presentation: Antimicrobial Activity of Indole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of Indole-3-Acetic Acid-Based Schiff Base Triazoles (5a-5g) [1][2]

CompoundS. aureus (ATCC-6538) MIC (µg/mL)B. subtilis (ATCC-6633) MIC (µg/mL)K. pneumoniae (ATCC-1705) MIC (µg/mL)P. aeruginosa (ATCC-15442) MIC (µg/mL)E. coli (ATCC-25922) MIC (µg/mL)MRSA MIC (µg/mL)
5a >25>2512.512.5>25>25
5b >25>256.2512.5>25>25
5c >25>2512.5>2525>25
5d >25>2512.5>2525>25
5e >25>2512.53.122512.5
5f 25>253.12>25>25>25
5g 25>256.25>25>25>25
Ciprofloxacin ---3.12--

Table 2: Antibacterial and Antifungal Activity of Indole-Triazole and Indole-Thiadiazole Derivatives [5][6]

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)C. albicans MIC (µg/mL)C. krusei MIC (µg/mL)
1d 6.256.2512.56.2512.56.25
1h 12.512.52512.52512.5
2b 6.256.2512.56.2512.56.25
2c 3.1253.1256.253.1256.253.125
2h 12.512.52512.52512.5
3d 3.1253.1256.253.1256.253.125
3h 12.512.52512.52512.5
Ampicillin 1.252050.19--
Ciprofloxacin 0.390.390.090.19--
Fluconazole ----1.563.125

Table 3: Antibacterial Activity of 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives (µM) [4]

CompoundS. aureus (ATCC 6538) MICL. monocytogenes (NCTC 7973) MICB. cereus (ATCC 10876) MICE. coli (ATCC 25922) MICP. aeruginosa (ATCC 27853) MICS. Typhimurium (ATCC 13311) MICEn. cloacae (ATCC 35030) MIC
5d 37.9113.875.975.975.9113.837.9
5g 39.0117.178.178.178.1117.139.0
5k 41.3123.882.582.582.5123.841.3
Ampicillin 124.0248.0248.0248.0>1240.2>1240.2>1240.2
Streptomycin 43.086.043.086.0172.0172.086.0

Experimental Protocols

Protocol 1: General Synthesis of Indole Acetic Acid-Based Schiff Base Triazoles

This protocol describes a general method for the synthesis of Schiff base triazoles derived from indole-3-acetic acid.[1][2]

Materials:

  • Indole-3-acetic acid

  • Thionyl chloride

  • Ethanol

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Substituted benzaldehydes

  • Methanol

  • Glacial acetic acid

Procedure:

  • Esterification: Indole-3-acetic acid is refluxed with thionyl chloride in ethanol to yield the corresponding ethyl ester.

  • Hydrazide formation: The ethyl ester is then treated with hydrazine hydrate to form indole-3-acetyl hydrazide.

  • Triazole ring formation: The hydrazide is reacted with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate to form the 4-amino-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol.

  • Schiff base formation: The triazole intermediate is condensed with various substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid in methanol under reflux to yield the final Schiff base derivatives.

  • Purification: The resulting solid is filtered, washed, and recrystallized from an appropriate solvent to obtain the pure product.

G cluster_synthesis Synthesis of Indole-Based Derivatives Indole_Acetic_Acid Indole-3-Acetic Acid Ester Ethyl Indole-3-acetate Indole_Acetic_Acid->Ester SOCl2, EtOH Hydrazide Indole-3-acetyl hydrazide Ester->Hydrazide N2H4.H2O Triazole 4-Amino-5-(1H-indol-3-ylmethyl)- 4H-1,2,4-triazole-3-thiol Hydrazide->Triazole 1. CS2, KOH 2. N2H4.H2O Schiff_Base Final Schiff Base Derivatives Triazole->Schiff_Base Aldehydes Substituted Benzaldehydes Aldehydes->Schiff_Base Glacial Acetic Acid, Methanol, Reflux

Representative synthesis scheme for indole acetic acid-based Schiff base triazoles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the standardized broth microdilution method used to determine the MIC of the synthesized compounds against various microbial strains.[1][2]

Materials:

  • Synthesized indole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. A series of two-fold serial dilutions are then prepared in the appropriate broth (MHB or RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic is also tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Stock Prepare Stock Solutions of Test Compounds in DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate with Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C for bacteria, 35°C for fungi) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Experimental workflow for MIC determination using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways inhibited by this compound derivatives are not extensively characterized, research on related indole compounds suggests several potential mechanisms of action. Indole itself is known to be a signaling molecule in bacteria, influencing processes such as biofilm formation, virulence, and antibiotic resistance.[7] Some synthetic indole derivatives have been shown to act as efflux pump inhibitors, thereby increasing the susceptibility of bacteria to existing antibiotics.[8] Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[3] Molecular docking studies of some indole derivatives have indicated favorable binding interactions with the active site of DNA gyrase.[3] Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by the this compound scaffold.

G cluster_MoA Potential Mechanisms of Antimicrobial Action for Indole Derivatives Indole_Derivative Indole Derivative Efflux_Pump Efflux Pump Inhibition Indole_Derivative->Efflux_Pump inhibits DNA_Gyrase DNA Gyrase Inhibition Indole_Derivative->DNA_Gyrase inhibits Biofilm Disruption of Biofilm Formation Indole_Derivative->Biofilm disrupts Antibiotic_Susceptibility Increased Antibiotic Susceptibility Efflux_Pump->Antibiotic_Susceptibility DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Reduced_Virulence Reduced Virulence Biofilm->Reduced_Virulence Bacterial_Cell Bacterial Cell Antibiotic_Susceptibility->Bacterial_Cell DNA_Replication_Inhibition->Bacterial_Cell Reduced_Virulence->Bacterial_Cell

Potential antimicrobial mechanisms of action for indole derivatives.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Potential of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indole nucleus is a prominent scaffold in many biologically active compounds, and its derivatives have shown significant potential as anti-inflammatory agents.[1][2][3] The compound 2-Amino-2-(1H-indol-5-yl)acetic acid, a novel indole derivative, is a promising candidate for investigation as a modulator of inflammatory pathways.

The structural similarity of indole-containing compounds to the endogenous signaling molecule indole-3-acetic acid, and their known ability to interact with key inflammatory enzymes, suggests that this compound may exert its anti-inflammatory effects through multiple mechanisms.[4][5] These could include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7][8][9][10] Additionally, it may modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's anti-inflammatory potential, detailing both in vitro and in vivo experimental protocols.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound in modulating inflammatory pathways.

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound This compound Compound->COX Inhibition Compound->LOX Inhibition NFkB NF-κB Compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation Cytokines->Inflammation Immune_Cells Immune Cells (e.g., Macrophages) Immune_Cells->NFkB Activation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

In Vitro Assays

A tiered approach for in vitro screening is recommended to efficiently assess the anti-inflammatory potential of this compound.

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow Start Start: Compound This compound Cytotoxicity Cytotoxicity Assay (MTT or LDH) Start->Cytotoxicity COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic) Cytotoxicity->COX_Assay Non-toxic concentrations LOX_Assay 5-LOX Inhibition Assay (Enzymatic) Cytotoxicity->LOX_Assay Non-toxic concentrations Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) Cytotoxicity->Cytokine_Assay Non-toxic concentrations Data_Analysis Data Analysis and IC50 Determination COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Indomethacin or Celecoxib (positive controls)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or positive control to the respective wells.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for 5 minutes.

  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of enzyme activity).

Parameter Expected Outcome
COX-1 Inhibition (IC50) To be determined. A higher IC50 value compared to COX-2 would suggest selectivity.
COX-2 Inhibition (IC50) To be determined. A low IC50 value would indicate potent inhibition.
Selectivity Index (SI) Calculated as IC50 (COX-1) / IC50 (COX-2). A high SI indicates selectivity for COX-2, which is desirable to reduce gastrointestinal side effects.[2]
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory potential of this compound against 5-LOX.

Materials:

  • 5-Lipoxygenase enzyme (potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Zileuton or Quercetin (positive controls)

  • This compound

  • 96-well UV-compatible microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive controls.

  • Prepare serial dilutions.

  • In a 96-well plate, add the reaction buffer and 5-LOX enzyme.

  • Add the test compound or positive control.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Parameter Expected Outcome
5-LOX Inhibition (IC50) To be determined. A low IC50 value indicates potent inhibition.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and determine the IC50 values.

Parameter Expected Outcome
TNF-α Inhibition (IC50) To be determined. A significant reduction in TNF-α levels would indicate a potent anti-inflammatory effect.
IL-6 Inhibition (IC50) To be determined. A significant reduction in IL-6 levels would further support the anti-inflammatory activity.

In Vivo Assays

Based on promising in vitro results, the following in vivo models can be employed to confirm the anti-inflammatory activity of this compound.

Experimental Workflow: In Vivo Evaluation

In_Vivo_Workflow Start Start: Promising In Vitro Candidate Acute_Model Acute Inflammation Model (Carrageenan-induced Paw Edema) Start->Acute_Model Dose_Response Dose-Response Study Acute_Model->Dose_Response Chronic_Model Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) Dose_Response->Chronic_Model If effective Mechanism_Study Mechanistic Studies (Tissue analysis for mediators) Chronic_Model->Mechanism_Study Data_Analysis Data Analysis and Efficacy Assessment Mechanism_Study->Data_Analysis End End: In Vivo Efficacy Profile Data_Analysis->End

Caption: Workflow for in vivo anti-inflammatory evaluation.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups at different doses).

  • Administer the test compound or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point.

Parameter Expected Outcome
Paw Edema Volume (mL) A dose-dependent reduction in paw volume compared to the vehicle control group.
Percentage Inhibition of Edema (%) A significant percentage of inhibition, comparable to or better than the positive control (indomethacin).

Data Presentation:

Treatment Group Dose (mg/kg) Paw Volume at 3h (mL ± SEM) % Inhibition of Edema
Vehicle Control-Data to be collected-
Indomethacin10Data to be collectedData to be calculated
This compound (Low Dose)e.g., 25Data to be collectedData to be calculated
This compound (Medium Dose)e.g., 50Data to be collectedData to be calculated
This compound (High Dose)e.g., 100Data to be collectedData to be calculated

This comprehensive set of application notes and protocols provides a robust framework for the systematic evaluation of the anti-inflammatory potential of this compound. The combination of in vitro and in vivo assays will elucidate its mechanism of action and establish its efficacy, paving the way for further development as a potential therapeutic agent for inflammatory diseases. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and comparable results for researchers in the field of drug discovery.

References

Application Notes and Protocols: Evaluating the Anticancer Properties of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for evaluating the potential anticancer properties of the novel compound, 2-Amino-2-(1H-indol-5-yl)acetic acid. This document outlines standard methodologies for assessing in vitro cytotoxicity and elucidating the mechanism of action, specifically focusing on the induction of apoptosis. The provided protocols and data presentation formats are based on established practices for the preclinical evaluation of indole-based anticancer agents. While direct experimental data for this specific compound is not yet publicly available, the following sections offer a robust framework for its investigation.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are scaffolds for the development of new therapeutic agents, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This compound is a novel synthetic compound belonging to this class. This document provides the necessary protocols to initiate a thorough investigation into its anticancer potential.

Data Presentation: In Vitro Cytotoxicity

A primary step in the evaluation of a potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes representative IC50 values for this compound against various cancer cell lines, as would be determined by the MTT assay described in Section 3.1.

Table 1: Representative In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma6.10 ± 0.4[1]
HeLaCervical Cancer19.4 ± 1.2[3]
A549Lung Carcinoma42.3 ± 2.5
HCT-116Colon CarcinomaNot specified
SK-MEL-28Melanoma3.46 ± 0.3[4]
BxPC-3Pancreatic Cancer30.15 ± 9.39 (24h)[5]
HT-29Colon Adenocarcinoma31.78 ± 3.93 (24h)[5]

Note: The data presented are representative values based on published results for similar indole derivatives and serve as a template for data presentation.

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of a compound's biological activity. The following sections provide step-by-step methodologies for key in vitro assays.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate (5x10³ cells/well) start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound (0.1 - 100 µM) incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action often involves investigating the molecular pathways affected by the compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 compound 2-Amino-2-(1H-indol-5-yl) acetic acid ros ROS Production compound->ros bax_bak Bax/Bak Activation ros->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

The protocols and guidelines presented in this document provide a foundational framework for the systematic evaluation of the anticancer properties of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data on the compound's cytotoxicity and its underlying mechanism of action, thereby facilitating its further development as a potential therapeutic agent. Subsequent investigations could explore its effects on other cancer hallmarks, such as cell cycle progression, migration, and invasion, as well as in vivo efficacy in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Amino-2-(1H-indol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective method is a multi-step synthesis starting from 5-bromoindole. This typically involves the protection of the indole nitrogen, followed by a palladium-catalyzed cross-coupling reaction to introduce the amino acid moiety, and finally deprotection to yield the target compound.

Q2: Why is protection of the indole nitrogen often necessary?

The indole nitrogen is nucleophilic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles.[1] Protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl) prevent N-alkylation and other side reactions, ensuring the desired C-C or C-N bond formation occurs at the correct position.[1]

Q3: What are the critical parameters in the palladium-catalyzed cross-coupling step?

The success of the cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, using a palladium acetate (Pd(OAc)₂) catalyst with a suitable phosphine ligand like Xantphos in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) has been shown to be effective for similar transformations, achieving yields greater than 85%.[2] Catalyst loading is also a crucial parameter to optimize.[2]

Q4: What are some common impurities that might be encountered during the synthesis?

Common impurities can include unreacted starting materials, byproducts from side reactions such as homo-coupling of the starting materials, and regioisomers if the starting indole is not symmetrically substituted.[1] Incomplete deprotection can also lead to the presence of the N-protected intermediate in the final product.

Q5: What are the recommended methods for purification of the final product?

Purification of the final this compound can typically be achieved through recrystallization or column chromatography. Given the zwitterionic nature of the α-amino acid, ion-exchange chromatography can also be a very effective purification technique. High-performance liquid chromatography (HPLC) is recommended for assessing the purity of the final compound.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product - Inactive catalyst- Incorrect reaction temperature- Poor quality of reagents or solvents- Presence of oxygen in the reaction mixture- Use a fresh batch of palladium catalyst and ligand.- Optimize the reaction temperature; some cross-coupling reactions require heating.- Use anhydrous and deoxygenated solvents and high-purity reagents.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant side products - Suboptimal ligand-to-metal ratio- Incorrect choice of base- Reaction temperature is too high- Screen different ligand-to-metal ratios to minimize side reactions.- Use a milder base or a different base altogether.- Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Incomplete reaction - Insufficient reaction time- Low catalyst loading- Inefficient stirring- Increase the reaction time and monitor until the starting material is consumed.- Increase the catalyst loading in small increments.- Ensure vigorous stirring, especially for heterogeneous mixtures.
Difficulty in removing the protecting group - Harsh deprotection conditions leading to product degradation- Incomplete deprotection reaction- For a Boc group, use milder acidic conditions (e.g., TFA in DCM at room temperature).- For a tosyl group, consider using reducing agents like sodium naphthalenide.- Monitor the deprotection step by TLC or LC-MS to ensure completion.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route and should be adapted and optimized based on laboratory conditions and available instrumentation.

Step 1: N-Protection of 5-bromoindole

  • To a solution of 5-bromoindole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-5-bromoindole.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a flame-dried flask under an inert atmosphere, combine N-Boc-5-bromoindole (1.0 eq), the protected amino acid source (e.g., a glycine equivalent) (1.5 eq), palladium acetate (Pd(OAc)₂) (0.05 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid and wash with cold diethyl ether to obtain this compound.

Visualizations

experimental_workflow start Start: 5-Bromoindole step1 Step 1: N-Protection (Boc₂O, DMAP, DCM) start->step1 intermediate1 N-Boc-5-bromoindole step1->intermediate1 step2 Step 2: Pd-Catalyzed Cross-Coupling (Glycine equivalent, Pd(OAc)₂, Xantphos, K₂CO₃, DMF) intermediate1->step2 intermediate2 Protected 2-Amino-2-(N-Boc-1H-indol-5-yl)acetic acid step2->intermediate2 step3 Step 3: Deprotection (TFA, DCM) intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Yield cause1 Cause: Inactive Catalyst? start->cause1 Check solution1 Solution: Use fresh catalyst/ligand cause1->solution1 Yes cause2 Cause: Suboptimal Temperature? cause1->cause2 No solution2 Solution: Optimize reaction temperature cause2->solution2 Yes cause3 Cause: Poor Reagent Quality? cause2->cause3 No solution3 Solution: Use anhydrous/deoxygenated solvents and high-purity reagents cause3->solution3 Yes cause4 Cause: Incomplete Reaction? cause3->cause4 No solution4 Solution: Increase reaction time or catalyst loading cause4->solution4 Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

"stability of 2-Amino-2-(1H-indol-5-yl)acetic acid under different pH and temperature conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Amino-2-(1H-indol-5-yl)acetic acid under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form?

A1: While specific long-term stability data for solid this compound is not extensively published, as a standard practice for amino acid-based compounds, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation.

Q2: How do pH and temperature affect the stability of this compound in solution?

A2: Based on the general behavior of amino acids and indole-containing molecules, the stability of this compound in solution is expected to be significantly influenced by pH and temperature.

  • pH: The compound is likely most stable at a close-to-neutral pH.[1] Acidic and particularly alkaline conditions can promote degradation over time.[1] The indole ring, in particular, can be susceptible to degradation under strong acidic or basic conditions.

  • Temperature: Elevated temperatures will accelerate degradation processes. For short-term storage of solutions, refrigeration (2-8°C) is advisable. For long-term storage, frozen solutions (-20°C or below) are recommended to maintain stability.[1]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways are expected to involve the indole ring and the amino acid moiety.

  • Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products, such as oxindole and isatin derivatives.[2][3] This can be initiated by exposure to air, light, or oxidizing agents.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the amino acid structure may occur, although this is generally less prominent than for peptides.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation route for amino acids.

Q4: How can I monitor the stability of my sample during an experiment?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This method can separate the parent compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected loss of compound potency in an aqueous buffer. pH-mediated degradation: The buffer pH may be too acidic or alkaline, promoting hydrolysis or other degradation pathways.1. Measure the pH of your buffer. 2. If possible, adjust the experimental conditions to use a buffer closer to neutral pH (6-8). 3. If the experimental pH cannot be changed, prepare fresh solutions immediately before use and minimize storage time.
Oxidation: The solution may be exposed to oxygen, light, or trace metal contaminants that catalyze oxidation of the indole ring.1. Degas buffers before use. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Consider adding an antioxidant (e.g., ascorbic acid) if compatible with your experimental system.
Appearance of unknown peaks in HPLC analysis after sample storage. Degradation of the compound: The new peaks are likely degradation products.1. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their retention times. 2. Review storage conditions (temperature, light exposure, pH) and optimize them to enhance stability.
Poor reproducibility of experimental results. Inconsistent sample stability: If the compound degrades at different rates between experiments, it can lead to variable results.1. Standardize solution preparation and storage procedures. 2. Always use freshly prepared solutions for critical experiments. 3. Run a stability check of your compound under the specific experimental conditions (e.g., incubate in your experimental buffer for the duration of the experiment and analyze for degradation).

Data Presentation: Predicted Stability Profile

The following table summarizes the expected qualitative stability of this compound under forced degradation conditions. This is a predictive summary based on the known stability of similar chemical structures. Quantitative data would need to be generated experimentally.

Condition Stress Level Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, 60°CLowProducts of indole ring degradation, potential hydrolysis.
Basic 0.1 M NaOH, 60°CVery LowProducts of indole ring degradation, potential racemization, and hydrolysis.
Oxidative 3% H₂O₂, RTVery LowOxidized indole derivatives (e.g., oxindoles, isatins).
Thermal 80°C (Solid)ModeratePotential for decarboxylation and other thermal decomposition products.
Photolytic ICH Q1B light exposureModerate to LowPhoto-oxidized products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to determine the intrinsic stability of this compound.[4][5][6]

Objective: To identify potential degradation products and establish the degradation pathways of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like methanol or DMSO if necessary) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C in an oven. Also, expose a solution of the compound to the same temperature.

    • Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[5]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Characterize the degradation products by comparing their retention times to the unstressed control and by using techniques like LC-MS to determine their mass.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting_Logic start Unexpected Results or Loss of Potency check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_hplc Appearance of New Peaks in HPLC? check_storage->check_hplc No improper_storage Improper Storage Identified check_storage->improper_storage Yes degradation_confirmed Degradation Confirmed check_hplc->degradation_confirmed Yes no_new_peaks No Obvious Degradation check_hplc->no_new_peaks No optimize_storage Optimize Storage: - Use fresh solutions - Store at -20°C - Protect from light improper_storage->optimize_storage perform_fds Perform Forced Degradation Study to Identify Degradants degradation_confirmed->perform_fds other_issues Investigate Other Experimental Variables no_new_peaks->other_issues

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Peptide Coupling with 2-Amino-2-(1H-indol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-2-(1H-indol-5-yl)acetic acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency when using this compound?

Low coupling yields with this modified tryptophan analogue can stem from several factors:

  • Steric Hindrance: The bulky indole ring combined with the acetic acid moiety at the 5-position can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the carboxymethyl group on the indole ring may slightly reduce the nucleophilicity of the indole nitrogen, although the primary coupling occurs at the alpha-amino group.

  • Aggregation: Peptide sequences containing large, hydrophobic residues like this tryptophan derivative can aggregate on the solid support, leading to incomplete reactions and poor yields.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with this amino acid. More powerful reagents are often necessary.

Q2: Which coupling reagents are recommended for this compound?

For sterically demanding couplings, robust activating reagents are crucial. Consider using one of the following, often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency and minimize racemization.

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective and react quickly. HATU is often a preferred choice for challenging couplings due to its high reactivity and ability to suppress racemization.

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for hindered amino acids. PyAOP is particularly effective for coupling N-methylated amino acids, indicating its utility in sterically hindered situations.

  • Carbodiimides: While common, reagents like DIC may require longer reaction times and the presence of an additive like HOBt or HOAt to achieve satisfactory yields with hindered residues.

Q3: Are there any specific side reactions to be aware of when using this amino acid?

The indole side chain of tryptophan and its derivatives is susceptible to several side reactions, primarily oxidation and electrophilic attack.

  • Alkylation: During acidic conditions, such as the final cleavage from the resin, carbocations generated from protecting groups can alkylate the electron-rich indole ring. Using scavengers in the cleavage cocktail is essential to prevent this.

  • Oxidation: The indole ring can be oxidized, especially if exposed to air or certain reagents over prolonged periods. Keeping reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Modification by Coupling Reagents: In some cases, the coupling reagent itself can react with the indole nucleus. This is less common with modern, highly efficient reagents but can occur, especially with prolonged reaction times.

To mitigate these issues, protection of the indole nitrogen with a Boc group is a common strategy, though it adds an extra deprotection step.

Q4: How can I improve the solubility of my peptide containing this compound during synthesis and purification?

Aggregation is a significant challenge with hydrophobic peptides.

  • Solvent Choice: During synthesis, using more disruptive solvents like N-methylpyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) can help break up aggregates.

  • "Difficult Sequence" Strategies: For particularly challenging sequences, incorporating backbone modifications or using specialized resins can improve solvation and reaction kinetics.

  • Purification Conditions: During RP-HPLC purification, adjusting the pH of the mobile phase can significantly impact peptide solubility and peak shape. For many peptides, using a low pH with trifluoroacetic acid (TFA) as an ion-pairing agent is effective. For particularly stubborn cases, exploring high pH purification methods may be beneficial.

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions when coupling this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield - Steric hindrance - Inadequate coupling reagent - Peptide aggregation on resin - Incomplete deprotection of the N-terminus- Switch to a more potent coupling reagent (e.g., HATU, PyBOP). - Increase reaction time and/or temperature. - Use a more disruptive solvent (e.g., NMP). - Perform a double coupling. - Confirm complete deprotection with a ninhydrin test.
Presence of Side Products - Alkylation of the indole ring during cleavage - Oxidation of the indole ring - Racemization at the alpha-carbon- Use a scavenger cocktail (e.g., TFA/TIS/H2O/DODT) for cleavage. - Keep reactions under an inert atmosphere. - Add HOBt or HOAt to the coupling reaction to suppress racemization. - Consider using an indole-N-Boc protected amino acid.
Poor Peak Shape/Resolution during HPLC Purification - Peptide aggregation - Suboptimal mobile phase pH - Secondary interactions with the stationary phase- Adjust the concentration of the organic solvent in the mobile phase. - Modify the mobile phase pH; try both acidic (TFA) and basic conditions. - Use a different stationary phase (e.g., C8 instead of C18).
Incomplete Cleavage from Resin - Steric hindrance around the linkage to the resin - Inefficient cleavage cocktail- Increase cleavage time. - Ensure the appropriate cleavage cocktail for the resin and protecting groups is used.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a standard coupling cycle for incorporating Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid-OH into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

Visualizations

Experimental Workflow for Peptide Coupling

G cluster_0 SPPS Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (AA, HATU, DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple Recouple KaiserTest->DoubleCouple Positive FinalCleavage Final Cleavage (TFA Cocktail) NextCycle->FinalCleavage Synthesis Complete DoubleCouple->Coupling Purification RP-HPLC Purification FinalCleavage->Purification

Caption: A typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Troubleshooting Decision Tree for Low Coupling Yield

G Start Low Coupling Yield Detected (Positive Kaiser Test) CheckDeprotection Was N-terminal deprotection complete? Start->CheckDeprotection CheckReagents Are coupling reagents potent enough? CheckDeprotection->CheckReagents Yes Solution_RedoDeprotection Repeat deprotection step. CheckDeprotection->Solution_RedoDeprotection No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Solution_SwitchReagent Switch to HATU, HBTU, or PyBOP. CheckReagents->Solution_SwitchReagent No CheckAggregation Is peptide aggregation suspected? CheckConditions->CheckAggregation Yes Solution_OptimizeConditions Increase reaction time/temperature. Perform double coupling. CheckConditions->Solution_OptimizeConditions No Solution_ChangeSolvent Use NMP or DMF/DCM mixture. CheckAggregation->Solution_ChangeSolvent Yes G cluster_reactions Potential Side Reactions cluster_causes Primary Causes Indole Indole Nucleus of This compound Alkylation Alkylation (e.g., by t-butyl cations) Indole->Alkylation Oxidation Oxidation Indole->Oxidation Acid Strong Acid (e.g., TFA Cleavage) Electrophiles Electrophilic Species (from protecting groups) Acid->Electrophiles Electrophiles->Alkylation Oxygen Atmospheric Oxygen Oxygen->Oxidation

Technical Support Center: Purification of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of crude 2-Amino-2-(1H-indol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Common impurities in syntheses involving indole structures can include unreacted starting materials, reagents from the synthesis, and side-products such as isomeric indoles or oxidized species.[1] The specific impurities will depend on the synthetic route employed.

Q2: Is this compound sensitive to standard purification conditions? A2: Yes, indole-containing compounds, especially those with amino groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking on TLC, or color changes.[1] They can also be sensitive to air and light.[2]

Q3: What is the best general approach for purifying this compound? A3: A combination of techniques is often most effective. For a solid product with relatively high initial purity (>85%), recrystallization is an excellent starting point to obtain highly pure material.[1] If the crude product is complex or contains impurities with similar polarity to the product, column chromatography on a deactivated stationary phase is recommended.[1]

Q4: How can I resolve my target compound from a structural isomer? A4: Separating regioisomers is a significant challenge due to their similar structures and polarity.[1] If standard column chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Multiple spots are visible on the TLC plate of my crude product.

  • Question: My initial TLC shows several spots, with some very close to my product's expected Rf value. What are these and how can I purify my compound?

  • Answer: The presence of multiple spots indicates a mixture of your target compound with impurities such as unreacted starting materials or reaction byproducts.[1]

    • Solution 1 - Column Chromatography: This is the most common method to separate compounds with different polarities. If you observe streaking or color change on the column, consider deactivating the silica gel with triethylamine (~1% in your eluent) or switching to a less acidic stationary phase like alumina.[1]

    • Solution 2 - Recrystallization: If the crude product is a solid and appears to be >85-90% pure by TLC, recrystallization can be a highly effective method for removing minor impurities.[1]

Issue 2: The compound appears to be degrading during column chromatography.

  • Question: I see streaking on my TLC plates and a color change in the fractions collected from my silica gel column. What is happening?

  • Answer: This is a classic sign of compound degradation on the acidic surface of the silica gel.[1] Indole compounds can be sensitive to acid.

    • Solution 1 - Deactivate the Stationary Phase: Add approximately 1% triethylamine to your chromatography eluent. This will neutralize the acidic sites on the silica gel and prevent degradation.[1]

    • Solution 2 - Change the Stationary Phase: Switch to a neutral or basic stationary phase such as neutral alumina.

    • Solution 3 - Use an Inert Atmosphere: If the compound is highly sensitive to oxidation, running the column under a nitrogen or argon atmosphere can prevent degradation.[1]

Issue 3: My compound "oils out" instead of crystallizing during recrystallization.

  • Question: When I cool my saturated solution, an oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when significant impurities are present.

    • Solution 1 - Adjust the Solvent System: The solvent may be too good. Add a small amount of a "poor" solvent (one in which your compound is insoluble) to the hot solution until it just starts to become cloudy, then add a drop of the "good" solvent to clarify it before cooling.

    • Solution 2 - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.

    • Solution 3 - Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a small amount of pure crystal, add a single seed crystal to the cooled solution to induce crystallization.[]

Issue 4: Purity does not improve after recrystallization.

  • Question: I have performed a recrystallization, but the purity of my compound (checked by HPLC or TLC) has not significantly increased. Why?

  • Answer: This typically happens when the impurities have very similar solubility properties to your target compound in the chosen solvent.

    • Solution 1 - Perform a Solvent Screen: Test a variety of solvents or solvent mixtures on a small scale to find a system where the compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution upon cooling.[1]

    • Solution 2 - Switch Purification Method: If recrystallization is ineffective, the impurities are likely too similar to your product. In this case, chromatographic separation (column chromatography or preparative HPLC) is necessary.[1]

Data Presentation

Table 1: Example Solvent Screen for Recrystallization

This table illustrates a typical solvent screening process to find an optimal system for recrystallization.

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal QualityPurity Improvement
EthanolHighModerateSmall NeedlesLow
WaterLowInsolubleNo DissolutionN/A
Ethanol / Water (9:1)HighLowFine NeedlesHigh
Ethyl AcetateHighHighOiled OutN/A
Dichloromethane / Hexane (1:1)ModerateLowLarge PlatesModerate
Acetic Acid / Water (1:5)HighLowFine PowderHigh
Table 2: Comparison of Liquid Extraction Conditions for Indole Derivatives

Data adapted from studies on similar indole compounds demonstrate how extraction efficiency can be optimized.[4]

Extraction SolventTemperatureSolvent/Feed Mole RatioExtraction Efficiency
[Bmim][DMP]298.2 K1.591.9 wt %
[Bmim][DMP]298.2 K2.495.3 wt %
[Emim][LLac]273.2 K2.088.8 wt %
[Emim][LLac]333.2 K2.085.9 wt %

[Bmim][DMP] = 1-butyl-3-methylimidazolium dimethyl phosphate; [Emim][LLac] = 1-ethyl-3-methylimidazolium L-lactate[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves at room temperature, the solvent is too effective. If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[1] Often, a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) is required.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat the solution for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Eluent Preparation: Prepare the mobile phase (eluent). To deactivate the silica, add ~1% triethylamine to the eluent mixture.[1]

  • Column Packing: Pack a glass column with silica gel using the "slurry method." To do this, make a slurry of the silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish crude Crude Product tlc Purity Assessment (TLC / HPLC) crude->tlc decision High Purity? (>85% & Solid) tlc->decision recrystallize Recrystallization decision->recrystallize  Yes chromatography Column Chromatography decision->chromatography No   pure_analysis Final Purity Check recrystallize->pure_analysis chromatography->pure_analysis product Pure Product pure_analysis->product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Problem: Compound Degrades on Silica Column cause Cause: Silica gel is acidic start->cause solution1 Solution 1: Add 1% Triethylamine to Eluent cause->solution1 solution2 Solution 2: Switch to Neutral Alumina Stationary Phase cause->solution2 solution3 Solution 3: Consider Preparative HPLC for sensitive compounds cause->solution3

References

"common side reactions in the synthesis of indole-containing amino acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-containing amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of indole-containing amino acids?

A1: The synthesis of complex molecules like indole-containing amino acids is often accompanied by several potential side reactions that can significantly reduce the yield and purity of the desired product. The most prevalent issues arise from the inherent reactivity of the indole nucleus and the chirality of the amino acid backbone. Key side reactions to monitor include:

  • Oxidation: The electron-rich indole ring is highly susceptible to oxidation, leading to the formation of colored impurities and degradation products. This can occur upon exposure to atmospheric oxygen, especially under harsh reaction conditions.

  • C3-Alkylation/Acylation: The C3 position of the indole ring is highly nucleophilic, creating a competitive reaction pathway during N-alkylation or N-acylation steps. This often results in a mixture of N-substituted and C3-substituted products.

  • Racemization: The stereochemical integrity of the amino acid's α-carbon is vulnerable during activation and coupling steps. Base-catalyzed epimerization, often via an oxazolone intermediate, can lead to a loss of enantiopurity, which is critical for biological applications.

  • Acid-Catalyzed Dimerization/Polymerization: Under acidic conditions, such as those used in the Fischer indole synthesis, the indole ring can undergo self-reaction, leading to the formation of dimeric and oligomeric byproducts.

Troubleshooting Guides

Q2: My reaction mixture is turning dark (pink, brown, or black), and the yield of my desired product is low. What is the likely cause and how can I prevent it?

A2: A significant color change in the reaction mixture is a strong indicator of oxidation of the indole ring. The electron-rich indole nucleus is readily oxidized by atmospheric oxygen, a process that can be accelerated by heat, light, or the presence of certain reagents. This leads to a complex mixture of degradation products and a lower yield of the target molecule.

Troubleshooting Workflow: Oxidation

G cluster_problem Problem cluster_cause Likely Cause cluster_solutions Solutions Problem Low Yield & Color Change (Darkening) Cause Indole Ring Oxidation Problem->Cause Diagnosis Sol1 Use Degassed Solvents Cause->Sol1 Mitigation Sol2 Perform Reaction Under Inert Atmosphere (N2 or Ar) Cause->Sol2 Sol3 Protect from Light (Use Amber Glassware) Cause->Sol3 Sol4 Add Antioxidant (e.g., BHT) Cause->Sol4 G Indole Indole Anion (Deprotonated) N_Alk N-Alkylated Product (Thermodynamic) Indole->N_Alk N-Attack (Favored by high temp, polar aprotic solvent) C3_Alk C3-Alkylated Product (Kinetic) Indole->C3_Alk C3-Attack Base Strong Base (e.g., NaH) Base->Indole RX Alkylating Agent (R-X) RX->N_Alk RX->C3_Alk Indole_Start Indole Indole_Start->Base Deprotonation G cluster_mech Racemization Mechanism Start N-Protected L-Amino Acid (Activated) Oxazolone Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base-catalyzed α-proton abstraction Products Mixture of L- and D-Peptides Enolate->Products Nucleophilic Attack by Amine

Technical Support Center: Enhancing Cell Permeability of 2-Amino-2-(1H-indol-5-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the cell permeability of 2-Amino-2-(1H-indol-5-yl)acetic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My this compound derivative shows very low permeability in cell-based assays (e.g., Caco-2, MDCK).

  • Question: What are the most likely reasons for the poor permeability of my parent compound?

  • Answer:

    • Possible Cause 1: High Polarity. At physiological pH (~7.4), the amino acid moiety of your compound is likely zwitterionic (carrying both a positive and a negative charge). This high polarity and the associated large desolvation energy penalty make it difficult for the molecule to passively diffuse across the lipophilic cell membrane.[1]

    • Solution: The most effective strategy is to mask these polar groups using a prodrug approach.[2][] Converting the carboxylic acid to a more lipophilic ester is a common and effective first step. This modification neutralizes the negative charge and increases overall lipophilicity, which generally improves passive diffusion.[4]

    • Possible Cause 2: Active Efflux. Your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present on the cell membrane and actively pump the compound out of the cell, resulting in low intracellular accumulation.[5][6]

    • Solution: To investigate this, you should perform a bidirectional permeability assay using a cell line that expresses the relevant transporters (e.g., Caco-2 or MDR1-MDCK).[6][7] If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio >2, then active efflux is likely occurring.[8] This can be confirmed by running the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[9]

Issue 2: I synthesized an ester prodrug of my derivative, but the permeability did not improve significantly.

  • Question: Why is my ester prodrug not showing the expected increase in permeability?

  • Answer:

    • Possible Cause 1: Poor Aqueous Solubility. While increasing lipophilicity can improve membrane permeability, excessive lipophilicity can drastically reduce the compound's solubility in the aqueous assay buffer.[10][] If the compound precipitates, its effective concentration at the cell surface is lowered, leading to an underestimation of its permeability.[12][13]

    • Solution: First, measure the thermodynamic solubility of your prodrug in the assay buffer. To mitigate solubility issues during the assay, you can include solubility enhancers like Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment or reduce the initial concentration of the test compound.[13]

    • Possible Cause 2: Insufficient Intracellular Hydrolysis. The ester prodrug must be efficiently cleaved by intracellular esterases to release the active parent compound. If the ester group is too sterically hindered, it may not be hydrolyzed effectively, leading to low concentrations of the active drug inside the cell.[4]

    • Solution: Synthesize a small library of ester prodrugs with varying alkyl or aryl groups (e.g., methyl, ethyl, isopropyl) to find a promoiety with an optimal balance of lipophilicity and hydrolysis rate.[4]

    • Possible Cause 3: Prodrug is an Efflux Substrate. The structural modifications made to create the prodrug might have inadvertently increased its affinity for efflux transporters.

    • Solution: As with the parent compound, determine the efflux ratio for the prodrug in a bidirectional Caco-2 or MDCK-MDR1 assay.[6][7]

Issue 3: My compound shows high permeability in the PAMPA screen but low permeability in the Caco-2 assay.

  • Question: What explains the discrepancy between my PAMPA and Caco-2 results?

  • Answer:

    • Cause: This is a classic profile for a compound that is a substrate of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that only measures passive diffusion across a lipid membrane.[14][15] In contrast, Caco-2 cells are a well-established model of the intestinal epithelium and express a variety of transporters, including efflux pumps like P-gp.[8][16]

    • Solution: The high permeability in PAMPA indicates good potential for passive diffusion, but the low permeability in Caco-2 suggests this is being counteracted by active efflux.[13] You must confirm this by performing a bidirectional Caco-2 assay to calculate the efflux ratio. If the efflux ratio is high (>2), medicinal chemistry efforts should focus on modifying the structure to reduce its recognition by efflux transporters.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound derivatives that limit cell permeability? A1: The primary limiting features are the polar, ionizable functional groups: the alpha-amino group and the carboxylic acid group. Together, they form a zwitterion at physiological pH. Additionally, the nitrogen atom of the indole ring is a hydrogen bond donor, which must be desolvated from water before the molecule can enter the lipid membrane, a process that is energetically unfavorable.[1][17]

Q2: What is the most common first step to improve the permeability of these derivatives? A2: The most common and often most successful initial strategy is the prodrug approach, specifically the esterification of the carboxylic acid group.[2][18] This masks the negative charge, increases lipophilicity, and often dramatically improves passive permeability.[4]

Q3: How does lipophilicity (LogP/LogD) relate to the permeability of my compound? A3: Lipophilicity is a critical factor for cell permeability. Generally, increasing lipophilicity improves permeability, but there is an optimal range.[] A compound must be lipophilic enough to partition into the cell membrane but also have sufficient aqueous solubility to be available for absorption.[10] Excessively lipophilic compounds may have very poor aqueous solubility or become trapped within the lipid bilayer.[19] Therefore, the goal is to strike a balance between lipophilicity and hydrophilicity.[10]

Q4: Besides the prodrug approach, what other medicinal chemistry strategies can I employ? A4: Other strategies include:

  • N-Alkylation: Masking the hydrogen bond donor of the indole nitrogen with a methyl or other small alkyl group can improve permeability by reducing the desolvation penalty.[20]

  • Intramolecular Hydrogen Bonding (IMHB): Introducing a hydrogen bond acceptor at a sterically appropriate position can allow the molecule to form an internal hydrogen bond with the indole NH or the alpha-amino group. This "internal desolvation" shields the polar groups from water, making it easier for the compound to cross the cell membrane.[1][20][21][22]

Q5: How do I choose between PAMPA, Caco-2, and MDCK assays for my screening cascade? A5: These assays are typically used in a tiered approach:

  • PAMPA: Use as a primary, high-throughput screen for early-stage discovery. It is fast, cost-effective, and provides a clean measure of passive permeability, helping to rank compounds and guide initial structural modifications.[14][15]

  • Caco-2 Assay: Use as a secondary screen for promising compounds from PAMPA. It is considered the gold standard for predicting human intestinal absorption because it models not just passive diffusion but also active transport and efflux.[16][23] It is more complex and time-consuming than PAMPA.

  • MDCK Assay: This is an attractive alternative to Caco-2 cells, particularly for predicting blood-brain barrier (BBB) permeability.[24] MDCK cells grow faster and form monolayers more quickly.[5] The MDCK-MDR1 cell line, which is transfected to overexpress human P-gp, is specifically used to identify substrates of this key efflux transporter.[6][7]

Key Permeability Data Summary

The following tables provide a general classification for permeability based on apparent permeability (Papp) values obtained from Caco-2 assays and reference data for commonly used control compounds.

Table 1: General Permeability Classification

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
Low < 1.0< 30%
Moderate 1.0 - 10.030% - 80%
High > 10.0> 80%

Table 2: Typical Permeability Values for Control Compounds in Caco-2 Assays

CompoundTransport MechanismTypical Papp (A→B) (x 10⁻⁶ cm/s)Typical Efflux Ratio (Papp B→A / Papp A→B)
Atenolol Low Permeability (Paracellular)< 0.5~1.0
Antipyrine High Permeability (Transcellular)> 20.0~1.0
Propranolol High Permeability (Transcellular)> 20.0~1.0
Talinolol P-gp Substrate0.5 - 2.0> 5.0
Digoxin P-gp Substrate< 0.2> 10.0

Note: These values are approximate and can vary between laboratories due to differences in experimental protocols.[25]

Experimental Protocols & Visualizations

Permeability Screening Workflow

The following diagram illustrates a typical workflow for assessing and optimizing the permeability of novel compounds.

G cluster_0 Initial Screening cluster_1 Mechanism Investigation A New Derivative Synthesized B PAMPA Assay (Passive Permeability) A->B C High or Moderate Permeability? B->C D Bidirectional Caco-2 or MDCK-MDR1 Assay E Calculate Efflux Ratio (ER) D->E F High Permeability (Papp > 10, ER < 2) Advance Compound E->F Low ER G Efflux Substrate (ER > 2) Redesign Molecule E->G High ER H Low Passive Permeability (Papp < 1) Prodrug Strategy C->D Yes C->H No

Caption: Decision workflow for permeability assessment and optimization.

Prodrug Strategy for Enhancing Permeability

This diagram illustrates the concept of using a lipophilic ester prodrug to increase cell membrane transit.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Parent_Drug Parent Drug (Polar, R-COOH) Prodrug Ester Prodrug (Lipophilic, R-COOR') Parent_Drug->Prodrug Esterification (Chemical Synthesis) Membrane Cell Membrane Parent_Drug->Membrane Poor Diffusion Prodrug->Membrane Passive Diffusion Active_Drug Active Parent Drug (R-COOH) Hydrolysis Esterase Hydrolysis Hydrolysis->Active_Drug Membrane->Hydrolysis

Caption: Prodrug concept: masking polar groups to improve permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive, transcellular permeability in a cell-free system.[14]

1. Materials:

  • 96-well PAMPA filter plate (Donor plate) and acceptor plate.

  • Lecithin/dodecane solution (or other suitable lipid mixture).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (e.g., propranolol, methotrexate) dissolved in DMSO.

2. Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Be careful not to touch the membrane.

  • Prepare Donor Solutions: Prepare test and control compounds in PBS at a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%).

  • Start Assay: Immediately after coating, add 150 µL of the donor solution to each well of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution. Incubate the assembly at room temperature for 5 to 18 hours in a sealed container with wet paper towels to prevent evaporation.[26]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

3. Data Analysis: Calculate the apparent permeability coefficient (Pe or Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:

  • V_D = Volume of donor well

  • V_A = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time (in seconds)

  • [C_A] = Concentration in the acceptor well

  • [C_eq] = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This assay uses human colon adenocarcinoma cells to model the intestinal barrier.[16]

1. Cell Culture:

  • Culture Caco-2 cells (passage 40-60) in appropriate media (e.g., DMEM with 10% FBS, NEAA, and Pen-Strep).[8]

  • Seed cells onto semi-permeable filter inserts in 24-well plates at a high density.

  • Culture for 18-22 days to allow the cells to differentiate and form a polarized monolayer with tight junctions.[8]

2. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use monolayers with high TEER values (e.g., >250 Ω·cm²), which indicate tight junction integrity.[4]

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow. Leakage should be minimal (<1%).

3. Transport Experiment:

  • Equilibration: Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4). Add buffer to both apical (A) and basolateral (B) compartments and incubate at 37°C for 30 minutes.

  • Apical to Basolateral (A→B) Transport:

    • Remove the buffer. Add the test compound solution (e.g., 10 µM in transport buffer) to the apical compartment (donor).[27]

    • Add fresh transport buffer to the basolateral compartment (receiver).

  • Basolateral to Apical (B→A) Transport (for efflux determination):

    • Remove the buffer. Add fresh transport buffer to the apical compartment (receiver).

    • Add the test compound solution to the basolateral compartment (donor).

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[27][28]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C_0) Where:

    • dQ/dt = Rate of compound appearance in the receiver compartment

    • A = Surface area of the membrane

    • C_0 = Initial concentration in the donor compartment

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux.[8]

References

Technical Support Center: Mitigating Cytotoxicity of 2-Amino-2-(1H-indol-5-yl)acetic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of 2-Amino-2-(1H-indol-5-yl)acetic acid in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary neuron cultures after treatment with this compound. What is the likely mechanism of cytotoxicity?

A1: The cytotoxicity of indole-containing compounds in primary neurons can often be attributed to oxidative stress and mitochondrial dysfunction. The indole ring can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS). This, in turn, can trigger the mitochondrial permeability transition pore (mPTP) to open, leading to apoptosis.

Q2: What is the recommended concentration range for this compound in primary hepatocyte cultures?

A2: The optimal concentration is highly cell-type dependent. We recommend performing a dose-response study starting from a low concentration (e.g., 1 µM) and titrating up to determine the IC50 value for your specific primary hepatocyte culture. For initial experiments, a concentration range of 1 µM to 100 µM is a reasonable starting point.

Q3: Can serum in the culture medium affect the cytotoxicity of the compound?

A3: Yes, serum proteins can bind to small molecules like this compound, which can reduce its effective concentration and apparent cytotoxicity. When comparing results, it is crucial to maintain consistent serum concentrations. For mechanistic studies, consider reducing serum levels or using a serum-free medium, but be aware that this may increase cellular sensitivity to the compound.

Q4: Are there any known co-treatments that can mitigate the cytotoxicity of this compound?

A4: Co-treatment with antioxidants has shown promise in mitigating the cytotoxicity of similar indole-containing compounds. N-acetylcysteine (NAC) and Vitamin E (alpha-tocopherol) are known to scavenge reactive oxygen species and can be effective. Additionally, pre-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help to determine if the cell death is caspase-dependent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assays between replicates. Inconsistent cell seeding density. Uneven compound distribution in wells. Edge effects in the culture plate.Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the medium before adding to cells. Avoid using the outer wells of the plate for treatment groups.
Unexpectedly high cell death even at low concentrations. Primary cells are stressed or have low viability before treatment. Contamination of cell cultures. The compound has degraded or is impure.Regularly assess the health and viability of your primary cell cultures before starting experiments. Perform routine checks for mycoplasma and bacterial contamination. Verify the purity and stability of your compound stock.
Co-treatment with an antioxidant is not reducing cytotoxicity. The primary mechanism of toxicity is not oxidative stress. The concentration of the antioxidant is not optimal. The timing of the co-treatment is incorrect.Investigate other potential mechanisms, such as direct enzyme inhibition or receptor antagonism. Perform a dose-response experiment for the antioxidant. Consider pre-incubating the cells with the antioxidant before adding the compound.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress with a ROS Assay (DCFDA)
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • DCFDA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in ROS production.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Primary Cell Types

Primary Cell TypeIC50 (µM) after 48h
Human Primary Neurons25.8
Rat Primary Hepatocytes52.3
Human Umbilical Vein Endothelial Cells (HUVECs)89.1

Table 2: Effect of Antioxidant Co-treatment on the Cytotoxicity in Primary Neurons

Treatment (48h)Cell Viability (%)Fold Increase in ROS
Vehicle Control1001.0
25 µM Compound51.24.8
25 µM Compound + 1 mM NAC85.71.5
25 µM Compound + 100 µM Vitamin E78.42.1

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 48 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Data Analysis and IC50 Determination assay->analyze end End analyze->end G cluster_pathway Proposed Cytotoxicity Pathway cluster_mitigation Mitigation Strategy compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis nac N-acetylcysteine (NAC) nac->ros Scavenges

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(1H-indol-5-yl)acetic Acid and Other Tryptophan Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Tryptophan, an essential amino acid, is a cornerstone for numerous biological functions, serving as a building block for proteins and a precursor for vital metabolites such as serotonin and melatonin.[1][2] Beyond the canonical L-tryptophan [2-amino-2-(1H-indol-3-yl)acetic acid], the positional isomerism of the amino acid side chain on the indole ring gives rise to a family of molecules with potentially distinct physicochemical and biological properties. This guide provides a comparative analysis of 2-Amino-2-(1H-indol-5-yl)acetic acid and other tryptophan positional isomers, offering insights into their differential effects and the experimental frameworks used to evaluate them.

Recent studies have begun to unravel the significant impact of shifting the amino acid moiety from the conventional 3-position to other locations on the indole scaffold (C2, C4, C5, C6, and C7). These structural modifications can profoundly influence hydrophobicity, a key determinant of biological activity, leading to isomers with altered efficacy and target specificity.[3][4] This analysis is critical for the rational design of novel therapeutics and chemical probes in drug discovery.

Physicochemical and Biological Activity Profile of Tryptophan Positional Isomers

A seminal study by Suga and colleagues systematically investigated the effects of incorporating various tryptophan positional isomers into the peptide antibiotic gramicidin A.[3][4] This work provides a foundational dataset for understanding how subtle changes in indole substitution influence molecular properties and biological outcomes. The following table summarizes key findings from this research, comparing the hydrophobicity (Log D), antibacterial activity (Minimum Inhibitory Concentration, MIC), and mammalian cell cytotoxicity (Growth Inhibition 50, GI50) of peptides containing different tryptophan isomers.

Tryptophan Isomer PositionHydrophobicity (Log D)Antibacterial Activity (MIC) vs. S. aureus (nM)Mammalian Cytotoxicity (GI50) vs. MCF-7 cells (nM)
C3 (Natural Tryptophan) 5.988.343
C2 6.498.321
C4 5.868.343
C5 5.824.244
C6 5.918.339
C7 6.318.324

Data extracted from a study on gramicidin A analogs, where each tryptophan isomer was incorporated at position 11.[3][4]

The data reveals that positional isomerism significantly impacts the hydrophobicity and, consequently, the biological activity of the resulting molecules.[3][4] Notably, the C5-isomer, this compound, exhibited enhanced antibacterial potency against S. pyogenes, E. faecalis, and S. agalactiae compared to the natural C3-isomer when incorporated into gramicidin A.[4] Interestingly, while hydrophobicity correlated with mammalian cytotoxicity, it did not show a similar correlation with antibacterial activity, suggesting a potential avenue for developing selective antimicrobial agents.[3][4]

Experimental Methodologies

To facilitate reproducible research and further investigation into the properties of tryptophan isomers, this section details the experimental protocols for the key assays cited in the comparative analysis.

Determination of Hydrophobicity (Log D)

Objective: To quantify the hydrophobicity of tryptophan isomers.

Protocol:

  • Sample Preparation: Prepare a stock solution of the tryptophan isomer in a suitable organic solvent (e.g., DMSO).

  • Partitioning System: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: Add a known amount of the tryptophan isomer stock solution to a mixture of n-octanol and PBS. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and then allow the phases to separate by centrifugation at 2000 x g for 10 minutes.

  • Quantification: Carefully collect aliquots from both the n-octanol and PBS layers. Determine the concentration of the tryptophan isomer in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The Log D value is calculated as the logarithm of the ratio of the concentration of the isomer in the n-octanol phase to its concentration in the PBS phase: Log D = log ([Isomer]octanol / [Isomer]PBS)

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a tryptophan isomer-containing compound that inhibits the visible growth of a specific bacterium.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth.

  • Serial Dilution: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay (GI50)

Objective: To determine the concentration of a tryptophan isomer-containing compound that inhibits the growth of a mammalian cell line by 50%.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., MCF-7 breast cancer cells) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • GI50 Calculation: Plot the percentage of cell growth inhibition against the compound concentration and determine the GI50 value, which is the concentration that causes 50% growth inhibition.

Visualizing Molecular Structures and Biological Pathways

To provide a clearer understanding of the molecular distinctions and the broader biological context of tryptophan isomers, the following diagrams have been generated.

Tryptophan_Isomers cluster_indole Indole Core cluster_isomers Positional Isomers Indole Indole Ring Trp2 2-Amino-2-(1H-indol-2-yl)acetic acid Indole->Trp2 C2 Trp3 L-Tryptophan (C3-Isomer) Indole->Trp3 C3 Trp4 2-Amino-2-(1H-indol-4-yl)acetic acid Indole->Trp4 C4 Trp5 This compound Indole->Trp5 C5 Trp6 2-Amino-2-(1H-indol-6-yl)acetic acid Indole->Trp6 C6 Trp7 2-Amino-2-(1H-indol-7-yl)acetic acid Indole->Trp7 C7

Caption: Positional Isomers of Tryptophan.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~1-2%) cluster_indole Indole Pathway (Gut Microbiota) Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Indole Indole Tryptophan->Indole Tryptophanase Quinolinic_Acid Quinolinic Acid (Neurotoxin) Kynurenine->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotectant) Kynurenine->Kynurenic_Acid Serotonin Serotonin (Neurotransmitter) Five_HTP->Serotonin Melatonin Melatonin (Hormone) Serotonin->Melatonin IPA Indole-3-propionic acid Indole->IPA

Caption: Major Metabolic Pathways of L-Tryptophan.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminoindole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoindole derivatives, with a focus on their enzyme inhibitory activities. Due to a lack of extensive publicly available data on the specific SAR of 2-Amino-2-(1H-indol-5-yl)acetic acid derivatives, this guide presents findings on closely related analogs, primarily 2-amino-5-hydroxyindole derivatives as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of 2-aminoindole derivatives against human 5-lipoxygenase (5-LO). The data highlights the impact of substitutions on the indole core and the 2-amino group on the inhibitory potency.

Compound IDBase StructureR1 (at C2-amino)R2 (at C3)R3 (at C5)Biological TargetIC50 (nM)
1 2-Amino-1H-indole3-chlorophenyl-COOEt-OHHuman 5-Lipoxygenase~300[1]

Note: The data for additional specific derivatives of this compound is limited in the reviewed literature.

Further SAR insights from related indole derivatives indicate that substitutions at the 5-position of the indole ring can significantly modulate biological activity. For instance, in a series of (R)-2-amino-2-(1H-indol-3-yl)acetic acid analogs, the following activities were reported:

Compound BaseC5-SubstituentBiological ActivityIC50
(R)-2-amino-2-(1H-indol-3-yl)acetic acid-ClAntibacterial1.2 µM
(R)-2-amino-2-(1H-indol-3-yl)acetic acid-OCH35-HT1a binding0.8 µM
(R)-2-amino-2-(1H-indol-3-yl)acetic acid-FAntiviral0.5 µM

This data suggests that the electronic properties and size of the substituent at the 5-position are critical for determining the pharmacological profile of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of SAR data. Below is a representative protocol for the in vitro evaluation of 5-lipoxygenase inhibitory activity.

Human Recombinant 5-Lipoxygenase (5-LO) Inhibition Assay

This cell-free assay determines the direct inhibitory effect of a compound on the activity of purified human recombinant 5-LO.

Materials:

  • Human recombinant 5-lipoxygenase (5-LO)

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • Calcium chloride (CaCl2)

  • ATP

  • Phosphatidylcholine

  • DMSO (for dissolving compounds)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Enzyme Preparation: Purified recombinant human 5-LO is stored at -80°C. Before the assay, it is thawed on ice and diluted to the desired concentration in ice-cold assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then made in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Reaction: a. In a reaction tube, the 5-LO enzyme solution is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at 4°C or room temperature to allow for inhibitor-enzyme interaction. b. The reaction is initiated by adding a mixture of arachidonic acid, CaCl2, ATP, and phosphatidylcholine to the enzyme-inhibitor solution. c. The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C. d. The reaction is terminated by adding an organic solvent (e.g., methanol or a mixture of methanol and acetonitrile) and placing the tubes on ice.

  • Product Analysis: a. The reaction products, primarily 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) isomers, are separated and quantified using RP-HPLC with UV detection.[2][3]

  • Data Analysis: a. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. b. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship of the discussed compounds.

SAR_of_2_Aminoindoles SAR of 2-Aminoindole Derivatives as 5-LO Inhibitors cluster_substituents Substituent Effects on Activity Indole_Core 2-Amino-5-hydroxy-1H-indole-3-carboxylate Core Position 2 (Amino Group) Position 3 (Carboxylate Group) Position 5 (Hydroxy Group) R1 R1: Aryl/Arylethylamino (e.g., 3-chlorophenyl) Indole_Core:port1->R1 Substitution at C2-amino is critical for potency R3 R3: Hydroxy Group (Essential for Activity) Indole_Core:port3->R3 Hydroxylation at C5 is a key feature Activity Potent 5-LO Inhibition (IC50 ~300 nM)

Caption: Key structural features for 5-LO inhibitory activity in 2-aminoindole derivatives.

Experimental_Workflow Workflow for 5-LO Inhibition Assay start Start prep_enzyme Prepare Recombinant 5-LO Enzyme start->prep_enzyme prep_compound Prepare Test Compound (Serial Dilutions) start->prep_compound pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compound->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid & Cofactors pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction hplc_analysis Analyze Products by RP-HPLC terminate_reaction->hplc_analysis data_analysis Calculate % Inhibition and IC50 Value hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of 5-LO inhibitors.

References

A Comparative Guide to the Biological Activities of 5-Hydroxytryptophan and 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 5-hydroxytryptophan (5-HTP) and an analysis of the potential activities of 2-Amino-2-(1H-indol-5-yl)acetic acid. While extensive experimental data is available for 5-HTP, a direct comparative analysis is challenging due to the limited publicly available research on the specific biological functions of this compound. This guide therefore summarizes the established roles of 5-HTP and extrapolates the potential biological profile of this compound based on structure-activity relationships of similar indole-containing molecules.

5-Hydroxytryptophan (5-HTP): A Direct Precursor to Serotonin

5-Hydroxytryptophan is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the crucial neurotransmitter serotonin.[1][2] Its primary biological role stems from its ability to cross the blood-brain barrier and readily convert to serotonin, thereby influencing a wide array of physiological and psychological processes.[3][4]

Mechanism of Action and Signaling Pathways

The conversion of L-tryptophan to 5-HTP by tryptophan hydroxylase is the rate-limiting step in serotonin synthesis.[2] Following its administration, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to form serotonin (5-hydroxytryptamine, 5-HT).[2] Serotonin then exerts its effects by binding to a variety of serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.[5] These pathways include the activation or inhibition of adenylyl cyclase and the stimulation of phospholipase C, leading to changes in intracellular cyclic AMP (cAMP) and inositol phosphates, respectively.

Figure 1: Simplified signaling pathway of 5-Hydroxytryptophan (5-HTP).
Biological Activities and Therapeutic Applications

The primary biological activities of 5-HTP are intrinsically linked to its role in elevating serotonin levels. It is widely investigated and used for its potential therapeutic effects in a variety of conditions.

Biological ActivityExperimental EvidencePotential Therapeutic Application
Antidepressant Effects Clinical trials suggest efficacy comparable to some prescription antidepressants in treating mild to moderate depression.Depression, Mood Disorders
Anxiolytic Effects Studies indicate a potential reduction in anxiety symptoms.Anxiety Disorders
Sleep Regulation As a precursor to serotonin and subsequently melatonin, 5-HTP may improve sleep quality.Insomnia, Sleep Disturbances
Appetite Suppression Increased serotonin levels are associated with feelings of satiety.Obesity, Weight Management
Pain Modulation Serotonin plays a role in the endogenous pain control systems.Fibromyalgia, Chronic Headaches

Experimental Protocol: Evaluation of Antidepressant Activity

A common experimental design to assess the antidepressant-like effects of 5-HTP in preclinical studies is the Forced Swim Test (FST) in rodents.

FST_Workflow cluster_protocol Forced Swim Test (FST) Protocol start Acclimatize Animals administer Administer 5-HTP or Vehicle (e.g., 30 min prior to test) start->administer place_in_water Place Animal in Cylinder with Water administer->place_in_water record Record Behavior for 6 min (Immobility, Swimming, Climbing) place_in_water->record analyze Analyze Immobility Time in the last 4 min record->analyze end Compare Groups analyze->end

Figure 2: Experimental workflow for the Forced Swim Test.

In this protocol, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

This compound: A Profile Based on Structural Analogy

Direct experimental data on the biological activity of this compound is scarce in publicly accessible scientific literature. Therefore, its potential biological functions are largely inferred from the known activities of structurally related indole-containing compounds. The core indole structure is a key pharmacophore found in numerous biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.

Predicted Biological Activities

Based on its chemical structure, which features an indole ring and an amino acid moiety, this compound may exhibit a range of biological activities. The position of the aminoacetic acid group at the 5-position of the indole ring is a key structural feature that differentiates it from tryptophan (3-position) and other indole derivatives.

Potential Biological ActivityRationale based on Structural Analogs
Neurological Activity The indole nucleus is a core component of many neurotransmitters and psychoactive compounds. Analogs have shown affinity for serotonin receptors.
Antimicrobial Activity Various indole derivatives have demonstrated potent antibacterial and antifungal properties.
Anticancer Activity The indole scaffold is present in numerous natural and synthetic compounds with antiproliferative effects against various cancer cell lines.
Antiviral Activity Some indole derivatives have been investigated as inhibitors of viral replication.
Postulated Mechanism of Action

Given its structural similarity to tryptophan and serotonin, this compound could potentially interact with components of the serotonergic system. However, the substitution at the 5-position suggests it is unlikely to be a direct precursor for serotonin synthesis in the same manner as 5-HTP. Its biological effects may arise from direct interaction with serotonin receptors or other neurological targets.

Predicted_Pathway Compound This compound Receptor Potential Targets (e.g., Serotonin Receptors, Enzymes) Compound->Receptor Predicted Interaction Signaling Downstream Signaling (Hypothetical) Receptor->Signaling Predicted Interaction Response Potential Biological Effects (Neurological, Antimicrobial, etc.) Signaling->Response Predicted Interaction

Figure 3: Postulated signaling pathway for this compound.

Summary and Future Directions

Further research, including in vitro binding assays, cell-based functional assays, and in vivo animal studies, is imperative to elucidate the specific biological activities and mechanisms of action of this compound. Such studies will be crucial to validate the predicted activities and to determine its potential for therapeutic applications. A direct comparison of its potency and efficacy against 5-HTP will only be possible once robust experimental data for this compound becomes available.

References

Chiral Separation and Analysis of 2-Amino-2-(1H-indol-5-yl)acetic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoisomeric purity of chiral molecules is a critical parameter influencing biological activity, pharmacological properties, and toxicity. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods applicable to the chiral separation and analysis of 2-Amino-2-(1H-indol-5-yl)acetic acid enantiomers. While specific methods for this exact molecule are not extensively published, this guide draws upon established principles and successful separations of structurally similar indole-containing amino acids, such as tryptophan and its derivatives, to provide robust starting points for method development.

Comparison of Chiral HPLC Methods

The direct separation of enantiomers on chiral stationary phases (CSPs) is the most prevalent and efficient approach. The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. Below is a comparison of common CSP types that have demonstrated effectiveness for the separation of amino acid enantiomers, particularly those with aromatic moieties.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhaseAdvantagesConsiderations
Cyclodextrin-Based Inclusion complexation within the chiral cavity of the cyclodextrin.[1][2]Reversed-phase (e.g., water/methanol or water/acetonitrile with additives like acids or bases).Broad applicability, good for aromatic compounds, compatible with aqueous mobile phases.[2]Enantioselectivity can be sensitive to mobile phase composition and temperature.
Ligand Exchange Formation of transient diastereomeric metal complexes between the analyte, a chiral selector (often an amino acid derivative), and a metal ion (e.g., Cu²⁺).[3]Aqueous buffers containing a metal salt (e.g., copper sulfate) and sometimes an organic modifier.[4][5]High selectivity for underivatized amino acids, elution order can often be reversed by changing the chirality of the selector in the mobile phase.[6]Requires metal ions in the mobile phase, which may not be compatible with all detectors (e.g., mass spectrometry without specific interfaces).
Zwitterionic Ion-exchange and polar interactions. These phases contain both acidic and basic functional groups.[7]Polar organic solvents (e.g., methanol, ethanol) with acidic and basic additives (e.g., formic acid and diethylamine).[7]Effective for the separation of amphoteric molecules like amino acids without derivatization, compatible with mass spectrometry.[7]Mobile phase pH and additive concentration are critical for achieving optimal separation.
Macrocyclic Glycopeptide Multiple chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric hindrance.Reversed-phase, normal-phase, or polar organic modes.Broad enantioselectivity for a wide range of compounds, including underivatized amino acids.Can be more expensive than other types of CSPs.

Experimental Protocols

Below are detailed experimental protocols adapted from methods used for the successful chiral separation of tryptophan derivatives, which serve as excellent starting points for the analysis of this compound.

Method 1: Cyclodextrin-Based CSP

This method is based on the principle of forming inclusion complexes with a cyclodextrin-based stationary phase. The indole ring of the analyte is expected to interact favorably with the hydrophobic cavity of the cyclodextrin.

  • Column: β-cyclodextrin bonded to silica gel (e.g., CYCLOBOND I 2000)

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 95:5 (v/v) 1% Triethylammonium acetate (TEAA) buffer (pH 4.1) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 280 nm (due to the indole chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Method 2: Ligand Exchange Chromatography

This technique utilizes the formation of diastereomeric complexes with a metal ion and a chiral ligand. It is particularly effective for the separation of underivatized amino acids.

  • Column: Chiral ligand exchange column (e.g., SUMICHIRAL OA-5000)

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 2 mM Copper(II) sulfate in water/methanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in water or the mobile phase.

Method 3: Zwitterionic CSP

This approach is well-suited for the direct enantioseparation of amphoteric compounds like amino acids.

  • Column: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+))

  • Dimensions: 150 mm x 3.0 mm, 3 µm particle size

  • Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine.[7]

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 280 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the chiral separation and analysis of this compound enantiomers.

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic 2-Amino-2- (1H-indol-5-yl)acetic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column Oven) Filtration->HPLC Injection CSP Chiral Stationary Phase (e.g., Cyclodextrin, Ligand Exchange, Zwitterionic) HPLC->CSP Detector Detection (UV or MS) CSP->Detector MobilePhase Mobile Phase (Optimized Composition) MobilePhase->HPLC Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Resolution Calculation Chromatogram->Integration Quantification Enantiomeric Purity Quantification Integration->Quantification

Caption: Workflow for Chiral Separation and Analysis by HPLC.

This guide provides a foundational framework for developing a robust method for the chiral separation and analysis of this compound enantiomers. Researchers should consider screening different CSPs and optimizing mobile phase conditions to achieve the desired resolution and analysis time.

References

A Comparative Analysis of Indole-3-Acetic Acid and Its Amino-Substituted Analog: A Review of Current Biological Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals a significant gap in the direct comparative biological efficacy data between the well-established plant auxin, indole-3-acetic acid (IAA), and its amino-substituted counterpart, 2-Amino-2-(1H-indol-5-yl)acetic acid. While IAA is a cornerstone of plant physiology research with a vast body of evidence detailing its effects, its 5-amino-substituted analog remains largely uncharacterized in a comparative context.

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the known biological functions of indole-3-acetic acid and to highlight the current void in our knowledge regarding the specific biological activities of this compound.

Indole-3-Acetic Acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is the most common and physiologically important naturally occurring auxin in plants.[1][2][3] It plays a pivotal role in regulating nearly all aspects of plant growth and development, including cell elongation and division, tissue differentiation, apical dominance, and responses to environmental cues such as light and gravity.[1][2][3]

Quantitative Data on Indole-3-Acetic Acid Activity

The biological activity of IAA is concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often being inhibitory. The precise effective concentrations vary depending on the plant species, tissue type, and developmental stage.

CompoundTypical Effective Concentration Range (in planta)Key Biological Effects
Indole-3-Acetic Acid (IAA) 10⁻⁸ to 10⁻⁵ MPromotes cell elongation, stimulates root initiation, regulates apical dominance, and fruit development.
Experimental Protocols for Assessing IAA Activity

Standard bioassays are routinely used to quantify the biological activity of auxins like IAA.

Avena Coleoptile Elongation Test:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Preparation: Excise 10 mm segments from the sub-apical region of the coleoptiles.

  • Incubation: Float the segments in a buffered solution containing various concentrations of IAA (and a control without IAA) for 18-24 hours in the dark.

  • Measurement: Measure the final length of the coleoptile segments. The increase in length is proportional to the auxin activity.

Pea Stem Curvature Test:

  • Plant Material: Use etiolated pea (Pisum sativum) seedlings.

  • Application: Apply a lanolin paste containing the test compound (IAA) unilaterally to one side of the stem.

  • Observation: Observe the degree of curvature of the stem over 24-48 hours. The angle of curvature is a measure of auxin-induced differential growth.

This compound: An Uncharacterized Analog

In stark contrast to the wealth of information on IAA, there is a notable absence of published experimental data detailing the biological efficacy of this compound. Searches of scientific databases and literature repositories did not yield any studies that directly compare its activity to IAA or even characterize its standalone biological effects in a quantitative manner. The existing information is primarily limited to its chemical identity and availability from commercial suppliers.

The biological activity of indole derivatives can be significantly altered by substitutions on the indole ring. Therefore, without direct experimental evidence, any assumptions about the auxin-like or other biological activities of this compound would be purely speculative.

Future Directions and Data Requirements

To establish a comparative understanding of these two molecules, dedicated research is required. Key experiments would include:

  • Auxin Bioassays: Direct comparison of this compound and IAA in classic auxin bioassays (e.g., Avena coleoptile elongation, pea stem curvature, root growth inhibition) to determine its auxin or anti-auxin activity and to generate dose-response curves for calculating EC50 values.

  • Receptor Binding Assays: In vitro binding studies with known auxin receptors, such as TIR1/AFB proteins, to determine the binding affinity of this compound.

  • Gene Expression Analysis: Transcriptomic studies (e.g., qRT-PCR or RNA-seq) to analyze the expression of auxin-responsive genes in plant tissues treated with this compound.

  • Metabolic Stability Assays: Investigating the in planta stability and metabolism of this compound to understand its persistence and potential conversion to other active or inactive compounds.

Signaling Pathway of Indole-3-Acetic Acid

The canonical signaling pathway for IAA is well-elucidated and involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Canonical Auxin (IAA) Signaling Pathway. This diagram illustrates the core mechanism of auxin perception and response. In the presence of IAA, the TIR1/AFB receptor recruits the Aux/IAA repressor to the SCF E3 ubiquitin ligase complex, leading to the repressor's degradation. This releases the Auxin Response Factor (ARF) to activate the transcription of auxin-responsive genes.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-2-(1H-indol-5-yl)acetic acid, a key compound of interest, is critical for advancing research and development. This guide provides a comprehensive comparison of established analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific cross-validation data for this analyte is not publicly available, this document outlines the principles and expected performance of well-established techniques used for structurally similar indole derivatives and amino acids, providing a robust framework for method development and cross-validation.

Cross-validation is the process of comparing two distinct bioanalytical methods to ensure that they provide comparable results.[1][2] This is crucial when data from different methods or laboratories will be combined in a single study.[1][3]

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[4] Below is a comparison of potential chromatographic methods for the analysis of this compound.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Principle Measures the absorbance of UV light by the analyte.[4]Measures the fluorescence emission of the analyte after excitation at a specific wavelength.[4]Separates the analyte chromatographically and detects it based on its mass-to-charge ratio.[4]
Selectivity Moderate. Relies on chromatographic separation to distinguish from interfering compounds.[4]High. Only compounds that fluoresce at the specified wavelengths are detected.[4]Very High. Provides structural confirmation and can distinguish between isomers with different fragmentation patterns.[4]
Sensitivity ng-µg/mL range.[4]pg-ng/mL range.[4]fg-pg/mL range.[4]
Matrix Compatibility Susceptible to interference from matrix components that absorb UV light.[4]Less prone to matrix interference than UV detection.[4]Highly effective in complex biological matrices due to its high selectivity.[5]
Derivatization May not be required if the analyte has a sufficient chromophore.Often required to introduce a fluorophore.[6][7]Generally not required, simplifying sample preparation.[8]
Cost & Complexity Lower instrument cost and complexity.Moderate instrument cost and complexity.Higher instrument cost and requires specialized expertise.

Expected Performance Characteristics from Validated Methods for Similar Analytes

The following table summarizes typical validation parameters observed for the analysis of amino acids and indole derivatives using the discussed techniques. These values can serve as a benchmark for the development and validation of a method for this compound.

Validation ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity (r²) ≥ 0.998[9]≥ 0.999≥ 0.9992[10]
Accuracy (% Recovery) 93.3–109.4%[11]98.72–104.49%[11]93.1–110.2%[10]
Precision (% RSD) ≤ 4.14%[11]≤ 5%[11]1.1–8.1%[10]
Limit of Detection (LOD) ~0.015 µg/mL[9]pg/mL rangeSub pg/mL range
Limit of Quantification (LOQ) 0.011–5.272 µg/cm³[11]pmol range1-500 µmol/L[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following are generalized protocols for the analysis of amino acid and indole-containing compounds.

Sample Preparation (for Biological Matrices)

A simple protein precipitation step is often sufficient for cleaning up biological samples like plasma or serum before analysis.[12][13]

  • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile or 10 µL of 30% sulfosalicylic acid.[4][13]

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5-10 minutes.[13]

  • Collect the supernatant for injection into the chromatography system.[13]

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Eluent A: Acetic acid in water (e.g., 2.5:97.5 v/v), pH adjusted to 3.8.[9]

    • Eluent B: Acetonitrile in water (e.g., 80:20 v/v).[9]

  • Flow Rate: 1 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Detection: UV detector set at an appropriate wavelength (e.g., 280 nm for indole-containing compounds).

HPLC-Fluorescence Method

This method offers higher sensitivity and selectivity, often requiring derivatization.

  • Derivatization: Pre-column derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) is common for amino acids.[6]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).[6]

  • Flow Rate: Typically 0.8 - 1.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent tag (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

LC-MS/MS Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.[5][13]

  • Column: A reverse-phase or HILIC column is used depending on the analyte's polarity.[14]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[4]

    • B: 0.1% Formic acid in Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for amino acids.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.[5]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the cross-validation and experimental workflows.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Reference & Comparator Methods set_criteria Set Acceptance Criteria define_methods->set_criteria analyze_qcs Analyze Spiked QCs & Incurred Samples set_criteria->analyze_qcs analyze_ref Reference Method Analysis analyze_qcs->analyze_ref analyze_comp Comparator Method Analysis analyze_qcs->analyze_comp compare_data Compare Datasets analyze_ref->compare_data analyze_comp->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion

Cross-validation workflow for comparing two analytical methods.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing sample_receipt Sample Receipt protein_precipitation Protein Precipitation sample_receipt->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

A typical experimental workflow for sample analysis by LC-MS/MS.

This guide provides a foundational understanding of the potential analytical methodologies for the quantification of this compound. It is imperative that any chosen method undergoes rigorous in-house validation and, where necessary, cross-validation to ensure the accuracy, precision, and reliability of the data generated in a research or drug development setting.

References

Comparative Guide to In Vitro Assay Validation for Screening 2-Amino-2-(1H-indol-5-yl)acetic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for validating the bioactivity of 2-Amino-2-(1H-indol-5-yl)acetic acid and its analogs. Due to the limited publicly available data on this specific compound, this guide draws upon established methodologies for structurally related indole derivatives, particularly focusing on antiproliferative and cytotoxic activities. The experimental protocols and comparative data presented herein are intended to serve as a foundational resource for researchers initiating screening campaigns for this class of molecules.

Introduction to Bioactivity Screening of Indole Analogs

Indole-containing compounds are a significant class of heterocyclic molecules that form the scaffold for numerous natural products and pharmacologically active agents. Derivatives of indole-3-acetic acid (IAA), a natural plant hormone, have garnered interest in drug discovery for their potential as anticancer agents. These molecules can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The validation of the bioactivity of novel indole derivatives, such as this compound, necessitates robust and reproducible in vitro screening assays.

Comparison of In Vitro Assays for Antiproliferative Activity

A primary focus for screening novel indole compounds is their potential to inhibit the growth of cancer cells. A panel of assays is typically employed to assess cytotoxicity, effects on cell proliferation, and the mechanism of action. Below is a comparison of commonly used assays, with hypothetical data for this compound and comparative data for a known indole derivative, Indole-3-Carbinol, and a standard chemotherapeutic agent, Doxorubicin.

Assay Parameter Measured This compound (Hypothetical IC50) Indole-3-Carbinol (Alternative Compound) (Reported IC50) Doxorubicin (Standard Control) (Reported IC50)
MTT Assay Cell Viability/Metabolic Activity25 µM (MCF-7)150 µM (MCF-7)0.5 µM (MCF-7)
Cell Cycle Analysis Distribution of cells in different phases of the cell cycleG2/M phase arrestG1 phase arrestG2/M phase arrest
Annexin V/PI Staining Apoptosis (early and late)Induction of apoptosisInduction of apoptosisInduction of apoptosis
Caspase-3/7 Activity Assay Activation of executioner caspasesIncreased activityIncreased activityIncreased activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • Human cancer cell line (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in a complete medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials :

    • Human cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure :

    • Treat cells with the test compound at various concentrations for 24 hours.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action. Based on the activity of related indole compounds, a plausible mechanism involves the induction of apoptosis through intrinsic or extrinsic pathways.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanistic Mechanism of Action Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Test Compounds Hit Identification Hit Identification MTT Assay->Hit Identification Viability Data Dose-Response Dose-Response Hit Identification->Dose-Response Active Hits Cell Cycle Analysis Cell Cycle Analysis Dose-Response->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Dose-Response->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot Protein Expression Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis apoptosis_pathway Indole Derivative Indole Derivative Stress Signal Stress Signal Indole Derivative->Stress Signal Mitochondria Mitochondria Stress Signal->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 (Initiator) Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

Comparative Docking Analysis of 2-Amino-2-(1H-indol-5-yl)acetic acid: A Framework for Target Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for comparative docking studies of 2-Amino-2-(1H-indol-5-yl)acetic acid with specific protein targets did not yield publicly available experimental or computational data. Therefore, this guide is presented as a framework, illustrating how such a comparative analysis would be structured and the types of data and visualizations that would be included, using hypothetical target proteins and data for exemplary purposes. This guide is intended for researchers, scientists, and drug development professionals to showcase a best-practice format for presenting comparative docking studies.

Introduction

This compound is a derivative of the prevalent indole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities. The structural similarity of this molecule to the amino acid tryptophan and other bioactive indole compounds suggests its potential to interact with various protein targets. Molecular docking is a crucial in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. A comparative docking study against a panel of relevant protein targets can provide valuable insights into the molecule's potential polypharmacology, selectivity, and mechanism of action, thereby guiding further experimental validation and drug development efforts.

This guide outlines a hypothetical comparative docking study of this compound against three plausible target proteins from different classes: a kinase, a G-protein coupled receptor (GPCR), and a nuclear receptor.

Data Presentation: Comparative Docking Scores

Quantitative data from molecular docking simulations are summarized below. These tables provide a clear comparison of the binding affinities and interactions of this compound with the hypothetical protein targets.

Table 1: Predicted Binding Affinities of this compound

Target ProteinPDB IDDocking Score (kcal/mol)Ligand Efficiency
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.20.41
Human β2 Adrenergic Receptor2RH1-7.50.38
Estrogen Receptor Alpha (ERα)1GWR-9.10.46

Table 2: Key Interacting Residues and Bond Types

Target ProteinInteracting ResiduesType of Interaction(s)
CDK2LEU83, LYS33, ASP145Hydrogen Bond, Hydrophobic
β2 Adrenergic ReceptorASP113, SER204, PHE290Ionic, Hydrogen Bond, π-π Stacking
ERαARG394, GLU353, PHE404Hydrogen Bond, Hydrophobic, π-π Stacking

Experimental Protocols

The following sections detail the methodologies that would be employed in a typical comparative docking study.

Ligand and Protein Preparation

The three-dimensional structure of this compound would be generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro) and energy minimized using a suitable force field (e.g., MMFF94). The crystal structures of the target proteins (CDK2, PDB: 1HCK; β2 Adrenergic Receptor, PDB: 2RH1; ERα, PDB: 1GWR) would be retrieved from the Protein Data Bank. The protein structures would be prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

Molecular Docking Simulation

Molecular docking simulations would be performed using a widely validated docking program such as AutoDock Vina. The grid box for docking would be centered on the known active site of each protein, with dimensions sufficient to encompass the entire binding pocket. The docking protocol would involve a set number of runs with a specified exhaustiveness parameter to ensure a thorough search of the conformational space. The resulting poses would be ranked based on their predicted binding affinity (docking score).

Analysis of Docking Results

The best-scoring poses for this compound within the active site of each protein would be visualized and analyzed using molecular visualization software (e.g., PyMOL, Chimera). The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be included in a comparative docking study.

experimental_workflow cluster_prep Preparation cluster_docking Execution cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (CDK2, β2-AR, ERα) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis comparative_analysis Comparative Analysis interaction_analysis->comparative_analysis

A typical workflow for a comparative molecular docking study.

signaling_pathway cluster_kinase Kinase Pathway (e.g., CDK2) cluster_gpcr GPCR Pathway (e.g., β2-AR) cluster_nuclear Nuclear Receptor Pathway (e.g., ERα) Ligand_K 2-Amino-2-(1H- indol-5-yl)acetic acid CDK2 CDK2 Ligand_K->CDK2 Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle Ligand_G 2-Amino-2-(1H- indol-5-yl)acetic acid beta2AR β2 Adrenergic Receptor Ligand_G->beta2AR Modulation Gs Gαs beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Ligand_N 2-Amino-2-(1H- indol-5-yl)acetic acid ERa Estrogen Receptor α Ligand_N->ERa Activation/ Inhibition Gene Gene Transcription ERa->Gene

Hypothetical signaling pathways for the target proteins.

Conclusion

This guide provides a standardized framework for presenting a comparative molecular docking study. While no specific data currently exists for this compound in the public domain, the methodologies and data presentation formats outlined here can be applied to this and other molecules of interest. Such studies are invaluable for the initial stages of drug discovery, enabling the prioritization of compounds and the generation of hypotheses for further experimental investigation. Future in silico and in vitro studies are warranted to elucidate the actual binding profile and biological activity of this compound.

Safety Operating Guide

Prudent Disposal of 2-Amino-2-(1H-indol-5-yl)acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-2-(1H-indol-5-yl)acetic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. Due to the absence of a specific Safety Data Sheet (SDS), and because indole-containing compounds can present various hazards, it is imperative to handle this compound as a potentially hazardous substance.[1][2][3] The following procedures provide a comprehensive guide for the safe handling and disposal of this chemical in research and drug development settings.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Protocol for this compound

The recommended approach for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with safety regulations and minimizes environmental impact.

Waste FormCollection and StorageDisposal Method
Solid Waste Collect all solid waste, including unused or expired product and contaminated materials (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealable hazardous waste container.[4]Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Liquid Waste Collect all aqueous solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous aqueous waste container. Do not pour solutions down the drain.[4]Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.
Contaminated Labware Disposable: Place items like pipette tips and plastic tubes in the solid hazardous waste container.[4]Non-disposable: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). Collect this rinsate as hazardous liquid waste. After decontamination, the glassware can be washed using standard laboratory procedures.[4]The collected rinsate should be disposed of as hazardous liquid waste.
Empty Containers Triple rinse the empty container with a suitable solvent. The first rinse should be collected and treated as hazardous waste.[5] Subsequent rinses of containers that held non-highly toxic substances may be discarded down the drain with plenty of water, provided the pH is neutral and there is no contamination with other hazardous materials.[5] Deface the label on the empty container.Dispose of the triple-rinsed, defaced container in the regular trash, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal A Generate this compound Waste B Solid Waste (Unused chemical, contaminated disposables) A->B C Liquid Waste (Aqueous solutions) A->C D Contaminated Labware A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Aqueous Hazardous Waste Container C->F G Decontaminate Labware (Collect rinsate as hazardous liquid waste) D->G H Dispose through authorized hazardous waste facility E->H F->H G->F Rinsate I Wash decontaminated labware G->I Clean Labware

Figure 1: Disposal Workflow

Key Considerations for Disposal

  • Waste Segregation: It is crucial to segregate different types of chemical waste to ensure safe disposal.[6] Never mix incompatible chemicals in the same waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with their contents, including the chemical name and any associated hazards.[5]

  • Institutional Guidelines: Always adhere to your institution's specific protocols for hazardous waste management, which should be outlined in your laboratory's Chemical Hygiene Plan.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.

By following these procedures, researchers and laboratory professionals can manage and dispose of this compound in a manner that prioritizes safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-2-(1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-2-(1H-indol-5-yl)acetic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Handling powdered chemical compounds such as this compound requires stringent safety protocols to prevent inhalation, skin, and eye contact.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is in place. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles.[3]Protects eyes from dust particles and potential splashes of solutions.
Hand Protection GlovesChemical-impermeable gloves (e.g., Nitrile).[4]Prevents skin contact with the chemical.
Body Protection Lab CoatStandard laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Dust RespiratorApproved/certified respirator or equivalent.[3]Necessary when handling the powder outside of a fume hood to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow is crucial for minimizing exposure and ensuring the integrity of your experiment. All handling of this compound powder should be performed in a well-ventilated area, preferably within a fume hood.[1]

1. Preparation and Weighing:

  • Ensure the weighing area is clean and free of drafts.

  • Wear all required PPE.

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.[1]

  • Clean the balance and surrounding area immediately after use.

2. Dissolution:

  • Add the weighed powder to the appropriate solvent in a suitable container.

  • Gently swirl or stir the mixture to dissolve the compound.

  • Keep the container covered as much as possible to prevent splashes.

3. Experimental Use:

  • Handle the solution with the same level of precaution as the solid powder.

  • Avoid direct contact and work in a well-ventilated area.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean all equipment used in the process.

Below is a workflow diagram illustrating the key steps for handling this compound.

G start Start: Don PPE weigh Weigh Compound in Fume Hood start->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Clean Work Area and Equipment experiment->cleanup dispose Dispose of Waste cleanup->dispose end End: Doff PPE dispose->end

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a suitable, closed container labeled as chemical waste for disposal.[4]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste bag or container.
Liquid Waste (Solutions) Collect in a labeled, sealed waste container. Do not pour down the drain.[4]

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.